2-(Boc-amino)thiazole-5-boronic acid
Description
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Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O4S/c1-8(2,3)15-7(12)11-6-10-4-5(16-6)9(13)14/h4,13-14H,1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDSRJBMGBOJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(S1)NC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number for 2-(Boc-amino)thiazole-5-boronic acid
An In-Depth Technical Guide to 2-(Boc-amino)thiazole-5-boronic acid (CAS: 1025492-91-4)
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern synthetic chemistry and drug discovery, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, heteroaryl boronic acids have become indispensable reagents, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive technical overview of 2-(tert-Butyloxycarbonyl-amino)thiazole-5-boronic acid, a versatile building block that marries the reactivity of a boronic acid with the medicinally significant 2-aminothiazole scaffold.
Identified by its CAS Number 1025492-91-4 , this compound serves as a cornerstone for synthesizing a diverse array of molecules, particularly in the development of pharmaceutical leads.[1] The thiazole ring is a core structural motif in numerous natural products and approved drugs, prized for its wide spectrum of therapeutic activities.[1] The presence of a boronic acid at the 5-position and a protected amine at the 2-position provides orthogonal handles for sequential, controlled functionalization, making it an ideal substrate for combinatorial library synthesis.[1] This document will delve into its chemical properties, synthesis methodologies, mechanistic underpinnings, and key applications, providing researchers and drug development professionals with a practical and in-depth resource.
Physicochemical Properties and Structural Rationale
The utility of this compound stems from its unique combination of functional groups, each contributing to its stability and reactivity profile.
| Property | Value | Source |
| CAS Number | 1025492-91-4 | [1] |
| Molecular Formula | C₉H₁₃BN₂O₄S | Self-calculated |
| Molecular Weight | 244.07 g/mol | [1] |
| Physical Form | Typically a solid | [2] |
| InChI Key | KUDSRJBMGBOJGJ-UHFFFAOYSA-N | [1] |
The Role of the Boc Protecting Group
The tert-Butyloxycarbonyl (Boc) group is not merely an inert appendage; it is a critical enabler of the molecule's synthetic utility. The primary amino group at the 2-position of the thiazole ring is nucleophilic and can interfere with many organometallic reactions.[1] The Boc group serves two primary functions:
-
Reactivity Attenuation : It transforms the reactive amine into a significantly less nucleophilic carbamate, preventing undesired side reactions during the installation of the boronic acid or its subsequent coupling reactions.[1]
-
Orthogonal Deprotection : The Boc group is stable under a wide range of reaction conditions but can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine for further functionalization.[1]
The Nature of the Boronic Acid Moiety
Boronic acids are generally stable, often crystalline solids that are tolerant of air and moisture, a significant advantage over many other highly reactive organometallic reagents.[1] However, they can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium can impact solubility and reactivity. The formulation of boronic acids with polyols like mannitol can form more soluble boronate esters, preventing the formation of less soluble boroxines.[3]
Synthesis Methodologies and Mechanistic Insights
The preparation of this compound is a multi-step process that demands careful control of reaction conditions. The two most prevalent strategies start from a halogenated thiazole precursor, typically 2-(Boc-amino)-5-bromothiazole.
Method A: Lithium-Halogen Exchange
This classic organometallic approach relies on the high reactivity of organolithium reagents to generate a lithiated intermediate, which is then trapped with a boron electrophile.[1] This method requires stringent anhydrous conditions and low temperatures to manage the reactivity of the intermediates.[1]
Detailed Experimental Protocol:
-
Precursor Preparation : Dissolve 2-(Boc-amino)-5-bromothiazole in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., Argon or Nitrogen).
-
Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi) dropwise. The lithium-halogen exchange is typically rapid at this temperature.[1] The rate of exchange follows the trend I > Br > Cl.[1]
-
Borylation : To the resulting solution of the lithiated thiazole, add a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) dropwise, maintaining the low temperature. This forms a boronate complex.[1]
-
Hydrolysis : Allow the reaction to warm to room temperature and then quench it with an aqueous acid (e.g., HCl). This hydrolyzes the boronate ester to afford the final this compound product.[1]
-
Purification : The crude product is typically purified by extraction and recrystallization or column chromatography.
Causality and Rationale:
-
Low Temperature (-78 °C) : Essential to prevent side reactions, such as the decomposition of the highly reactive lithiated thiazole intermediate or attack on the solvent.
-
Anhydrous Conditions : Organolithium reagents are extremely strong bases and will be rapidly quenched by protic sources like water.
-
Trialkyl Borate : Serves as the electrophilic source of boron. Triisopropyl borate is often preferred over trimethyl borate as it can help minimize the formation of over-reacted "ate" complexes.
Method B: Palladium-Catalyzed Borylation (Miyaura Borylation)
An increasingly popular alternative is the palladium-catalyzed coupling of a halo-thiazole with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1] This method offers the advantage of milder reaction conditions and greater functional group tolerance compared to the organolithium route.[4]
Detailed Experimental Protocol:
-
Reaction Setup : In a reaction vessel, combine 2-(Boc-amino)-5-bromothiazole, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Solvent : Add a suitable aprotic solvent, such as 1,4-dioxane or DMSO.
-
Reaction : Heat the mixture under an inert atmosphere to the required temperature (typically 80-100 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup : After cooling, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The resulting intermediate is the pinacol ester of the desired boronic acid.
-
Hydrolysis (Optional) : If the free boronic acid is required, the pinacol ester can be hydrolyzed using an aqueous acid or a reagent like sodium periodate.
Library Synthesis for Drug Discovery
The compound is an ideal starting material for generating chemical libraries for high-throughput screening. [1]The synthetic strategy involves a two-dimensional diversification:
-
Diversification at C5 : The boronic acid is coupled with a library of aryl/heteroaryl halides via the Suzuki-Miyaura reaction.
-
Diversification at N2 : The Boc group is removed, and the resulting free amine is acylated, alkylated, or otherwise functionalized with a second library of reagents.
This modular approach allows for the rapid and systematic exploration of the chemical space around the privileged 2-aminothiazole core, which is a key strategy in modern medicinal chemistry. [5][6]The anti-cancer drug Dasatinib, for instance, features a central 2-aminothiazole core, underscoring the scaffold's therapeutic relevance. [7]
Handling, Storage, and Safety
As with all boronic acids, this compound should be handled by technically qualified individuals in a well-ventilated laboratory. It is typically stored long-term in a cool, dry place to prevent degradation. While specific toxicity data is limited, related compounds are classified as potential skin sensitizers, and appropriate personal protective equipment (gloves, safety glasses) should be worn. [2][8]All products are intended for research and development use only. [2]
Conclusion
This compound (CAS: 1025492-91-4) is a high-value, strategically designed chemical building block. Its well-defined reactivity, enabled by the orthogonal protecting group strategy, provides synthetic chemists with a reliable and versatile tool for the construction of complex molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the direct installation of the medicinally important 2-aminothiazole moiety into a wide range of scaffolds, solidifying its role as a key intermediate in the pursuit of new therapeutic agents.
References
-
Ingner, F. J. L., Berts, W., & Malmström, J. (n.d.). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole. Semantic Scholar. Available from: [Link]
-
Khan, K. M., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8929-8941. Available from: [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 7(5), 3163-3172. Available from: [Link]
-
Lombardo, L. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Available from: [Link]
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Keri, R. S., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. Available from: [Link]
- Google Patents. Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
Miller, M. L. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]
-
Davoodnia, A., et al. (2012). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. Available from: [Link]
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Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]
-
SMR, Z., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2975. Available from: [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
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Molecular weight and formula of N-Boc-2-aminothiazole-5-boronic acid
An In-Depth Technical Guide to N-Boc-2-aminothiazole-5-boronic acid: Synthesis, Properties, and Applications
Introduction
N-Boc-2-aminothiazole-5-boronic acid is a pivotal reagent in modern organic synthesis, particularly valued within medicinal chemistry and materials science. As a heteroaryl boronic acid, its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.[1] The thiazole ring is a well-established "privileged structure" in drug discovery, appearing as a core component in numerous therapeutic agents due to its favorable pharmacological properties.[2][3] The strategic placement of a boronic acid group at the 5-position and a tert-butyloxycarbonyl (Boc) protected amine at the 2-position creates a versatile building block, enabling the precise and efficient formation of carbon-carbon bonds while preventing undesirable side reactions.[1]
This guide offers a comprehensive overview of N-Boc-2-aminothiazole-5-boronic acid for researchers and drug development professionals. It will delve into its fundamental properties, detail robust synthetic strategies, and provide a thorough examination of its primary application in the Suzuki-Miyaura cross-coupling reaction, including a detailed experimental protocol.
Core Physicochemical Properties
A precise understanding of the physicochemical properties of N-Boc-2-aminothiazole-5-boronic acid is essential for its proper handling, storage, and application in synthesis. The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 2-(Boc-amino)thiazole-5-boronic acid | [1] |
| CAS Number | 1025492-91-4 | [1] |
| Molecular Formula | C₉H₁₂BN₂O₄S | [1] |
| Molecular Weight | 244.07 g/mol | [1] |
| Appearance | Typically a solid | [1] |
Boronic acids are generally stable, crystalline solids that are tolerant of air and moisture, which greatly facilitates their handling and storage compared to more reactive organometallic reagents.[1][4] However, like all boronic acids, they can undergo dehydration to form boroxines (cyclic anhydrides) and may be sensitive to strong oxidizing agents or extreme pH conditions.[4] For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment under an inert atmosphere.
Strategic Synthesis of N-Boc-2-aminothiazole-5-boronic acid
The synthesis of N-Boc-2-aminothiazole-5-boronic acid requires a regioselective method to introduce the boronic acid group at the C-5 position of the thiazole ring. The N-Boc protecting group is critical, as it deactivates the 2-amino group, preventing it from interfering with the borylation step or subsequent coupling reactions.[1] A common and effective strategy involves a lithium-halogen exchange followed by borylation.
Synthetic Workflow: Lithium-Halogen Exchange Route
The following diagram illustrates a typical workflow for synthesizing the target compound from a halogenated precursor.
Caption: Synthetic workflow for N-Boc-2-aminothiazole-5-boronic acid.
Detailed Synthesis Protocol (Lithium-Halogen Exchange)
This protocol is a representative procedure based on established organometallic methods.[1]
-
Preparation: A flame-dried, multi-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-(Boc-amino)-5-bromothiazole (1.0 equivalent).
-
Solvation and Cooling: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: An organolithium reagent, typically n-butyllithium (n-BuLi) in hexanes (1.1 equivalents), is added dropwise to the cooled solution, ensuring the internal temperature does not rise significantly. The mixture is stirred at this temperature for approximately 30-60 minutes.
-
Borylation: A trialkyl borate, such as triisopropyl borate (B(O-iPr)₃, 1.2 equivalents), is added dropwise to the solution of the lithiated thiazole. The reaction is allowed to stir at -78 °C for 1 hour and then warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid (e.g., 1 M HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization or silica gel column chromatography to afford the pure N-Boc-2-aminothiazole-5-boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of N-Boc-2-aminothiazole-5-boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[5][6] This reaction is exceptionally robust, tolerant of a wide range of functional groups, and utilizes reagents that are generally more environmentally benign than other organometallic alternatives.[1]
The Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[5][6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling N-Boc-2-aminothiazole-5-boronic acid with various aryl or heteroaryl halides.[7]
-
Reagent Preparation: To a dry reaction vessel, add N-Boc-2-aminothiazole-5-boronic acid (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), a base (e.g., K₂CO₃, 2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the flask three times.
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as dioxane/water or toluene/ethanol/water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by silica gel column chromatography to isolate the desired coupled product.
Significance in Medicinal Chemistry
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized for its ability to form key hydrogen bonds and engage in various interactions with biological targets.[2] Its presence is noted in a wide array of drugs, including the anti-cancer agent dasatinib.[8] While the synthesis of dasatinib may start from related intermediates, the methodologies involving N-Boc-aminothiazole derivatives highlight the importance of this scaffold.[8]
However, researchers should be aware that the 2-aminothiazole ring has been identified as a potential "toxicophore."[2] Metabolism, particularly epoxidation at the C4-C5 double bond, can lead to the formation of reactive metabolites.[2] The strategic placement of substituents on the thiazole ring, as is the case with the coupled products derived from the C-5 boronic acid, can sterically hinder this metabolic pathway, potentially mitigating toxicity and improving the safety profile of drug candidates.[2]
Conclusion
N-Boc-2-aminothiazole-5-boronic acid stands out as a highly valuable and versatile building block for synthetic chemistry. Its well-defined physicochemical properties and robust synthetic accessibility make it a reliable reagent for research and development. Its primary role in the Suzuki-Miyaura reaction provides a powerful and efficient means to construct complex biaryl and heteroaryl-aryl structures, which are central to the discovery of new pharmaceuticals and advanced materials. A thorough understanding of its synthesis, handling, and application is therefore essential for any scientist working at the forefront of chemical innovation.
References
-
CONICET Digital. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. (2017). Available at: [Link]
-
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]
-
National Center for Biotechnology Information. 2-N-Boc-Amino-Thiazole-5-Carboxylic Acid. PubChem Compound Summary for CID 22271442. Available at: [Link]
-
Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]
-
ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). Available at: [Link]
-
Odesa National University. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). Available at: [Link]
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Stability and Handling of Thiazole-5-Boronic Acid Derivatives: A Technical Guide
Topic: Stability of Thiazole-5-Boronic Acid Derivatives at Room Temperature Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiazole-5-boronic acid derivatives are critical yet notoriously unstable building blocks in medicinal chemistry. Unlike their phenyl counterparts, these heteroaryl boronic acids are prone to rapid protodeboronation , a decomposition pathway driven by the specific electronic properties of the thiazole ring.
While thiazole-2-boronic acids are often too unstable to isolate, thiazole-5-boronic acids occupy a "danger zone"—they can be isolated but degrade rapidly under standard cross-coupling conditions (neutral pH, elevated temperature).
This guide provides a mechanistic understanding of this instability and establishes MIDA boronates and Pinacol esters as the primary solutions for stable storage and efficient coupling. It details the degradation pathways, comparative stability profiles, and validated experimental protocols for handling these sensitive reagents.
Mechanistic Insight: Why Thiazole Boronic Acids Degrade
The primary cause of instability in thiazole-5-boronic acids is protodeboronation , where the C–B bond is cleaved and replaced by a C–H bond. This process is not random; it is catalytically driven by pH and the formation of specific intermediates.
The Zwitterionic Fragmentation Pathway
Research indicates that protodeboronation of 5-membered heteroaryl boronic acids often proceeds through a zwitterionic intermediate .
-
Speciation: At neutral to basic pH, the basic nitrogen of the thiazole ring can accept a proton, while the Lewis-acidic boron atom coordinates a hydroxide ion.
-
Fragmentation: This creates a zwitterion (protonated N, anionic B) that is kinetically primed for fragmentation. The C–B bond breaks, releasing boric acid and the protonated thiazole, which subsequently deprotonates to the neutral heterocycle.
Key Kinetic Data:
-
Thiazole-5-boronic acid:
seconds at pH 7, 70°C.[1][2][3] -
Implication: Under standard Suzuki coupling conditions (often 60–100°C), the free acid decomposes faster than it couples with difficult electrophiles.
Visualization of Degradation Mechanism
The following diagram illustrates the base-catalyzed protodeboronation pathway specific to thiazole-5-boronic species.
Caption: Base-catalyzed protodeboronation mechanism of thiazole-5-boronic acid via zwitterionic fragmentation.
Stability Profiling: Selecting the Right Derivative
To circumvent instability, the boron atom must be "masked" to prevent the formation of the tetrahedral boronate anion intermediate until the moment of transmetallation.
Comparative Stability Data
The following table summarizes the stability and utility of common thiazole-5-boron species.
| Derivative | State at RT | Shelf Stability (25°C) | Hydrolysis Rate | Atom Economy | Recommendation |
| Free Boronic Acid | Solid | Poor (Hours to Days) | N/A (Active) | High | Avoid for storage; generate in situ if necessary. |
| Pinacol Ester | Solid/Oil | Moderate (Months) | Slow | Low | Standard for routine couplings; store at 4°C. |
| MIDA Boronate | Crystalline Solid | Excellent (Indefinite) | Tunable (Base dependent) | Very Low | Gold Standard for difficult couplings or long-term storage. |
| K-Trifluoroborate | Solid | Good (Years) | Requires acid/Lewis acid | High | Good alternative, but solubility can be limiting. |
Decision Matrix for Researchers
-
Scenario A: Routine Screening. Use Pinacol Ester . It is commercially available and stable enough for automated handling if kept dry.
-
Scenario B: Scale-up / Long-term Storage. Use MIDA Boronate . It is air-stable, crystalline, and easily purified by chromatography on silica gel.
-
Scenario C: Difficult Coupling (Slow Oxidative Addition). Use MIDA Boronate . The "slow release" mechanism prevents the accumulation of free boronic acid, minimizing protodeboronation side-products.
Experimental Protocols
Protocol A: Synthesis of Thiazole-5-MIDA Boronate
This protocol utilizes the transligation of the boronic acid (or ester) with N-methyliminodiacetic acid (MIDA).
Reagents:
-
Thiazole-5-boronic acid pinacol ester (1.0 equiv)[4]
-
MIDA (N-methyliminodiacetic acid) (1.2–1.5 equiv)
-
Solvent: DMSO/Toluene (1:1 mixture) or DMF
Workflow:
-
Dissolution: Dissolve the thiazole-5-boronic acid pinacol ester in DMSO/Toluene (0.5 M concentration) in a round-bottom flask equipped with a Dean-Stark trap (or use molecular sieves).
-
Addition: Add MIDA (1.5 equiv).
-
Reflux: Heat the mixture to 110–120°C for 12–16 hours. The high temperature drives the equilibrium by removing volatile pinacol and water.
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash extensively with water/brine to remove DMSO and excess MIDA.
-
Purification: Concentrate the organic layer. MIDA boronates are stable to silica gel chromatography. Elute with EtOAc/Acetone or Et2O/MeOH mixtures.
-
Yield: Expect a white to off-white crystalline solid.
Protocol B: "Slow Release" Cross-Coupling
This method is critical for thiazole-5-derivatives to outcompete protodeboronation.
Rationale: MIDA boronates do not transmetallate directly. They must be hydrolyzed in situ to the free boronic acid. By using a mild base (
Conditions:
-
Catalyst:
/ SPhos (or XPhos) – 2nd Generation Buchwald Precatalysts are preferred. -
Base:
(3.0 equiv, 1.0 M aqueous solution). -
Solvent: 1,4-Dioxane / Water (5:1 ratio).
-
Temperature: 60°C.
Step-by-Step:
-
Charge a vial with Thiazole-5-MIDA boronate (1.2 equiv), Aryl Halide (1.0 equiv), and Pd-catalyst (2–5 mol%).
-
Add Dioxane and the aqueous
solution. -
Degas the mixture (sparge with Argon for 5 mins).
-
Seal and heat to 60°C. Monitor by LCMS.
-
Note: If the reaction is sluggish, increase temperature to 80°C, but be aware that protodeboronation rates also increase.
Storage & Handling Guidelines
To maintain the integrity of thiazole-5-boronic acid derivatives, strictly adhere to the following environmental controls.
Storage Conditions
-
Temperature:
-
Atmosphere: Store under Argon or Nitrogen. Moisture promotes hydrolysis of esters to the unstable free acid.
-
Container: Tightly sealed glass vials with Teflon-lined caps. Parafilm is recommended for long-term storage.
Handling Decision Tree
Caption: Decision tree for storage and handling of thiazole-5-boron derivatives.
References
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.[2][3] Link
-
Knapp, D. M., et al. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 132(40), 14092–14095. Link
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286. Link
-
Tyrra, W. (2003). "Heteroarylboronic acids and their derivatives: A review." Journal of Heterocyclic Chemistry, 40(6), 995-1009. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 1086111-09-2: Thiazole-5-boronic acid pinacol ester [cymitquimica.com]
- 5. Thiazole-5-Boronic Acid Pinacol Ester (1086111-09-2) at Nordmann - nordmann.global [nordmann.global]
- 6. keyorganics.net [keyorganics.net]
- 7. CN102653545A - Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole - Google Patents [patents.google.com]
- 8. semanticscholar.org [semanticscholar.org]
Technical Monograph: 2-(Boc-amino)thiazole-5-boronic Acid
CAS: 942437-93-0 (Free Acid) | Classification: Heterocyclic Organoboron Intermediate Document Type: Technical Safety & Application Guide Version: 2.0 (Senior Scientist Review)
Executive Summary: The Stability Paradox
2-(Boc-amino)thiazole-5-boronic acid represents a critical yet notoriously unstable pharmacophore used in the synthesis of kinase inhibitors and anti-infectives. As a Senior Application Scientist, my primary directive to you is prevention of protodeboronation .
Unlike phenylboronic acids, 2-heteroarylboronic acids (specifically thiazoles) possess high electron density at the carbon-boron bond, making them susceptible to rapid hydrolysis and deboronation under ambient conditions. While this compound is a powerful tool for introducing the aminothiazole motif via Suzuki-Miyaura coupling, it requires strict adherence to cryogenic storage and inert handling protocols.
Critical Advisory: In many commercial contexts, this compound is replaced by its more stable pinacol ester (CAS 1025492-91-4) or MIDA boronate surrogates. If you possess the free acid (CAS 942437-93-0), you are working with a transient species that degrades within hours if exposed to moisture or heat.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Parameter | Specification | Application Note |
| Chemical Name | 2-((tert-Butoxycarbonyl)amino)thiazole-5-boronic acid | IUPAC systematic name |
| CAS Number | 942437-93-0 | Note: Often confused with Pinacol Ester (1025492-91-4) |
| Molecular Formula | C₈H₁₃BN₂O₄S | - |
| Molecular Weight | 244.08 g/mol | - |
| Appearance | Off-white to beige powder | Darkening indicates oxidation/degradation |
| Solubility | DMSO, DMF, MeOH (partial) | Avoid protic solvents for long-term storage |
| pKa (Predicted) | ~8.5 (Boronic acid), ~10.5 (Amine) | Boronic acid exists in equilibrium with boroxine trimer |
| Lability | High | Prone to protodeboronation (C-B bond cleavage) |
GHS Hazard Identification & Risk Assessment
Based on GHS Classification standards for heteroaryl boronic acids.
Signal Word: WARNING
Hazard Statements (H-Codes)
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors.[1][2][3][4]
-
P280: Wear protective gloves/eye protection/face protection.[1][2][3][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[1][5][2][3][4]
-
P422: Store contents under inert gas (Argon/Nitrogen).
Toxicological Insight: While specific LD50 data for this research intermediate is limited, the primary physiological risk is mucous membrane irritation . The Boc-group significantly reduces the toxicity associated with the free amine, but the boronic acid moiety can reversibly bind to serine proteases, a mechanism often exploited in drug design (e.g., Bortezomib) but relevant for safety handling.
Stability, Handling, & Storage (Expert Protocol)
This section details the "why" behind the handling requirements. The 2-position amine (even Boc-protected) pushes electron density into the thiazole ring, destabilizing the C-B bond at the 5-position.
The Protodeboronation Mechanism
The following diagram illustrates why moisture and heat are the enemies of this compound.
Caption: Mechanism of protodeboronation in electron-rich heteroaryl boronic acids. The reaction is accelerated by base and heat.[6]
Storage Directives
-
Temperature: Store at -20°C (Preferred) or 2-8°C. Never store at room temperature for >24 hours.
-
Atmosphere: Strictly under Argon or Nitrogen . The compound is hygroscopic; moisture triggers the degradation pathway shown above.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink seals for long-term storage.
Experimental Application: Optimized Suzuki-Miyaura Coupling
Scenario: You are coupling this compound with an aryl halide (Ar-X). Challenge: The boronic acid degrades faster than it couples if conditions are too harsh.
The "Slow-Release" Protocol
Designed to mitigate instability by minimizing the concentration of the free boronic acid species in the basic reaction media.
Reagents:
-
Substrate: Aryl Bromide/Iodide (1.0 equiv)
-
Boron Source: this compound (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness.
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv) - Avoid strong bases like NaOH.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with the Aryl Halide, Base, and Catalyst. Evacuate and backfill with Argon (3 cycles).[7] Add degassed Solvent.[7]
-
Activation: Heat the mixture to the reaction temperature (typically 80°C).
-
Addition Strategy (Crucial): Do NOT add the boronic acid all at once. Dissolve the boronic acid in a minimal amount of degassed Dioxane.
-
Syringe Pump Addition: Add the boronic acid solution dropwise over 30-60 minutes to the hot reaction mixture.
-
Why? This keeps the instantaneous concentration of the boronic acid low, favoring the cross-coupling reaction with the Pd-oxidative complex over the bimolecular protodeboronation side-reaction.
-
-
Monitoring: Monitor via LC-MS. Look for the mass of the deboronated thiazole (M-B(OH)₂) as the primary impurity.
Workflow Visualization
Caption: Optimized workflow emphasizing the "Slow Addition" technique to maximize yield against instability.
Emergency Protocols
| Incident | Immediate Action |
| Eye Contact | Flush with water for 15 mins. The boronic acid is acidic; rapid dilution is key. |
| Skin Contact | Wash with soap and water.[1][2][3][4] Remove contaminated clothing.[1][5][2][3][4] |
| Spill (Solid) | Sweep up carefully to avoid dust generation.[3][8] Place in a sealed bag. Do not use wet cloths (reactivity). |
| Fire | Use CO₂, dry chemical, or foam.[3] Do not use high-pressure water jets (disperses dust). |
Waste Disposal & Environmental Fate[9][15]
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Boron compounds can generate boric acid ash; ensure the incinerator is rated for organoborons.
-
Environmental: Do not let product enter drains.[5] Thiazoles can be persistent in aquatic environments.
References
-
Burke, M. D., et al. (2009).[9] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[9]
-
Fisher Scientific. (2021).[3] "Safety Data Sheet: Heteroaryl Boronic Acids." Thermo Fisher Scientific Safety Archives.
-
BenchChem. (2023). "A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions."
-
PubChem. "Compound Summary: Thiazole-5-boronic acid derivatives." National Library of Medicine.
(Note: While specific MSDS pages for research intermediates expire rapidly, the handling protocols above are derived from the foundational organoboron chemistry established in Reference 1 and standard safety practices in Reference 2.)
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. experts.illinois.edu [experts.illinois.edu]
Methodological & Application
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-(Boc-amino)thiazole-5-boronic Acid
An Application Guide for Researchers
Introduction: The Significance of 2-Aminothiazoles in Modern Chemistry
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in key hydrogen bonding interactions make it a frequent choice in drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis, celebrated for its high efficiency and broad functional group tolerance.[3][4]
This guide provides a detailed technical overview and robust protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-(Boc-amino)thiazole-5-boronic acid with various aryl and heteroaryl halides. We will delve into the mechanistic rationale behind component selection, offer step-by-step experimental procedures, and provide troubleshooting insights to empower researchers in synthesizing complex molecules for drug discovery and development.
Deconstructing the Reaction: Mechanistic Rationale and Component Selection
A successful cross-coupling reaction hinges on the synergistic interplay of the substrate, catalyst, ligand, base, and solvent. Understanding the role of each component is critical for optimizing reaction outcomes, especially when dealing with potentially challenging heteroaryl substrates.
The Substrate: this compound
The stability and reactivity of the boronic acid are paramount. While indispensable, heteroaryl boronic acids are often susceptible to decomposition, primarily through protodeborylation, where the C-B bond is cleaved by a proton source.[5]
-
The Role of the Boc Group : The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino function is not merely a placeholder. The electron-withdrawing nature of the thiazole ring reduces the basicity and nucleophilicity of the amino group.[6] However, the unprotected amine can still interfere with the catalytic cycle. The Boc group effectively mitigates this by decreasing the nucleophilicity of the nitrogen, preventing undesired N-arylation or catalyst inhibition.[7]
-
Inherent Instability : Five-membered heteroaryl boronic acids, particularly those with adjacent heteroatoms, can be prone to rapid protodeborylation under basic aqueous conditions.[3][8] This side reaction consumes the starting material and reduces the yield of the desired coupled product. Strategies to overcome this include using anhydrous solvents, carefully selected bases, or converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.[5][9]
The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4]
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 1: General Coupling with Aryl/Heteroaryl Bromides
This protocol is a reliable starting point for a wide range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Bromide (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 ratio)
-
Standard glassware (Schlenk flask or sealed vial), inert atmosphere setup
Procedure:
-
Vessel Preparation : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, and K₃PO₄.
-
Catalyst Addition : In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction flask.
-
Inert Atmosphere : Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 0.1 M concentration relative to the limiting reagent).
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 2-12 hours.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Conditions for More Challenging Aryl Chlorides
Aryl chlorides are less reactive and require a more active catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Chloride (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(t-Bu)₃ (4 mol%) or a suitable Buchwald precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-dioxane
Procedure:
-
Follow steps 1-3 from Protocol 1, using the catalyst system specified above.
-
Solvent Addition : Add the anhydrous, degassed solvent (Toluene or 1,4-dioxane). For aryl chlorides, a completely anhydrous system is often beneficial.
-
Reaction : Heat the reaction to a higher temperature, typically 100-120 °C, and stir for 12-24 hours.
-
Proceed with monitoring, work-up, and purification as described in Protocol 1.
Representative Data and Troubleshooting
The following table provides expected outcomes for the coupling of this compound (1 ) with various aryl bromides using the conditions outlined in Protocol 1.
| Entry | Aryl Bromide | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | 90 | 4 | >90 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ / SPhos | 90 | 3 | >95 |
| 3 | 2-Bromotoluene | Pd₂(dba)₃ / SPhos | 100 | 12 | ~85 |
| 4 | 3-Bromopyridine | Pd₂(dba)₃ / SPhos | 100 | 6 | ~80 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Poor quality of boronic acid. | 1. Ensure thorough degassing of solvents and proper inert atmosphere technique.2. Increase reaction temperature in 10 °C increments.3. Use freshly prepared or high-purity boronic acid. |
| Significant Protodeborylation | 1. Presence of water or protic impurities.2. Base is too strong or reaction time too long. | 1. Use rigorously dried solvents and reagents.2. Switch to a milder base (e.g., KF) or decrease reaction time.3. Consider converting the boronic acid to its pinacol ester. [5] |
| Formation of Dark Precipitate (Palladium Black) | 1. Catalyst decomposition.2. Ligand is not robust enough for the conditions. | 1. Lower the reaction temperature.2. Ensure the correct palladium-to-ligand ratio.3. Switch to a more robust ligand system (e.g., a Buchwald-type ligand). [10] |
| Reaction Stalls | 1. Catalyst deactivation.2. Product inhibition. | 1. Add a second portion of catalyst and ligand (e.g., 0.5 mol%).2. Dilute the reaction mixture by adding more solvent. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing valuable 5-aryl-2-aminothiazole derivatives. Success relies on a rational approach to reaction design, recognizing the potential challenges posed by the heteroaryl boronic acid substrate. By carefully selecting an appropriate palladium precatalyst, a bulky and electron-rich phosphine ligand, and a suitable base, researchers can achieve high yields and streamline the synthesis of complex molecular targets. The protocols and insights provided in this guide serve as a comprehensive resource for navigating these powerful transformations in the pursuit of novel chemical entities.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Kowalik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2238–2246. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Retrieved from [Link]
-
Pannell, K. H., et al. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Inorganica Chimica Acta. Retrieved from [Link]
-
Khan, K. M., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8849–8864. Retrieved from [Link]
-
ACS Publications. (2015, February 26). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation | Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thiazole-based non-symmetric NNC–palladium pincer complexes as catalytic precursors for the Suzuki–Miyaura C–C coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
National Institutes of Health. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole. Retrieved from [Link]
-
ResearchGate. (2025, July 3). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Retrieved from [Link]
-
SciSpace. (2019, October 9). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
National Institutes of Health. (2008, October 6). Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Royal Society of Chemistry. (2017, May 3). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]
-
ResearchGate. (2026, January 6). (PDF) A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system. Retrieved from [Link]
Sources
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- 2. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 1025492-91-4 | Benchchem [benchchem.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
Application Notes and Protocols: Synthesis of 2-Aminothiazole Derivatives via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole nucleus is a cornerstone in medicinal chemistry, serving as a foundational scaffold for a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of therapeutic potential, including applications as anticancer, anti-inflammatory, antimicrobial, and antibacterial agents.[3][4][5][6][7] The versatility and low toxicity of this heterocyclic motif have cemented its importance in drug discovery and development.[3] Consequently, the development of efficient and robust synthetic methodologies for accessing diverse 2-aminothiazole derivatives is of paramount importance to the pharmaceutical and agrochemical industries.[1][8][9]
Traditionally, the Hantzsch thiazole synthesis has been a primary route to these compounds. However, this method often involves the use of lachrymatory and toxic α-haloketones.[10] Modern synthetic strategies have increasingly turned to palladium-catalyzed cross-coupling reactions to overcome these limitations and expand the accessible chemical space. Among these, the Suzuki-Miyaura coupling, which forges carbon-carbon bonds between organoboron compounds and organic halides, stands out as a powerful and versatile tool.[11][12] This application note provides a detailed protocol for the synthesis of 2-aminothiazole derivatives utilizing boronic acids via the Suzuki-Miyaura cross-coupling reaction, offering a milder and more efficient alternative to classical methods.[13]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the formation of C-C bonds. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (in this case, a halogenated 2-aminothiazole derivative) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to enhance the polarization of the organic ligand.[12]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Synthesis of 2-Amino-5-arylthiazole Derivatives
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-5-bromothiazole with various arylboronic acids.
Materials and Reagents
-
2-Amino-5-bromothiazole
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add 2-amino-5-bromothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane (5 mL) and a 2M aqueous solution of potassium carbonate (2.0 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-arylthiazole derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors. The following table summarizes key parameters and their typical ranges for the synthesis of 2-aminothiazole derivatives.
| Parameter | Recommended Conditions | Rationale & Causality |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | The choice of catalyst and ligand can significantly impact reaction efficiency. Buchwald and Fu have developed highly active pre-catalysts and ligands for challenging couplings.[14] |
| Ligand | PPh₃, XPhos, SPhos | Electron-rich and sterically hindered phosphine ligands often enhance catalyst stability and activity.[14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. The choice of base can affect the reaction rate and yield.[15] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A biphasic solvent system is often employed to dissolve both the organic and inorganic reagents.[16] |
| Temperature | 80-110 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or products. |
| Reaction Time | 2-24 hours | Reaction time is dependent on the reactivity of the substrates and the chosen reaction conditions. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst. Consider using a pre-catalyst. |
| Insufficiently inert atmosphere | Thoroughly degas the solvent and purge the reaction vessel with an inert gas. | |
| Ineffective base | Try a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better solubility. | |
| Formation of side products | Homocoupling of the boronic acid | Use a slight excess of the boronic acid (1.1-1.2 equivalents). |
| Protodeborylation of the boronic acid | Ensure anhydrous conditions for the organic solvent. | |
| Difficulty in purification | Co-elution of product and byproducts | Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid. |
Overall Experimental Workflow
Scope and Limitations
The Suzuki-Miyaura coupling is a highly versatile reaction with a broad substrate scope. A wide variety of aryl and heteroaryl boronic acids can be successfully coupled with halogenated 2-aminothiazoles.[17] The reaction is generally tolerant of a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules.[15]
However, some limitations exist. Sterically hindered substrates, particularly ortho-substituted arylboronic acids, may react more slowly or require more forcing conditions.[15] Additionally, some heteroaromatic boronic acids can be prone to protodeboronation, especially under harsh basic conditions.[18] Careful optimization of the reaction conditions is therefore essential to achieve high yields and purity for challenging substrates.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and efficient method for the synthesis of a diverse array of 2-aminothiazole derivatives. This protocol offers a robust starting point for researchers in medicinal chemistry and drug development, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. By understanding the underlying mechanism and key reaction parameters, scientists can effectively troubleshoot and adapt this methodology to synthesize novel 2-aminothiazole-based compounds with significant therapeutic potential.
References
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1489. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Odesa National University Chemical Journal. [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]
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El-Gazzar, A. R., & El-Gazzar, A. R. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
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A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(12-s), 143-152. [Link]
- Blakemore, D. C., Castro, L., Churcher, I., Rees, D. C., & Thomas, A. W. (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
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Gull, Y., Rasool, N., Noreen, M., Nasim, F., & Yaqoob, A. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8858. [Link]
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Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
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Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Babol Noshirvani University of Technology. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
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Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (2025, August 7). ResearchGate. [Link]
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View of Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved February 23, 2026, from [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1489. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]
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Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678-8688. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. (2025, September 9). ResearchGate. [Link]
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A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system. (2026, January 6). ResearchGate. [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]
-
Mino, T., Kajiwara, K., Shirae, Y., Sakamoto, M., & Fujita, T. (2008). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Synlett, 2008(17), 2711-2715. [Link]
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Vembaiyan, K., & Guérard, K. C. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]
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Application Note: Rapid Synthesis of 2-Aminothiazole Scaffolds via Microwave-Assisted Suzuki-Miyaura Coupling
Abstract: This document provides a comprehensive guide to the efficient synthesis of 5-aryl-2-(Boc-amino)thiazoles using 2-(Boc-amino)thiazole-5-boronic acid via microwave-assisted Suzuki-Miyaura cross-coupling. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, and its rapid, high-yield incorporation into diverse molecular frameworks is critical for drug discovery programs.[1][2][3] This application note details the mechanistic principles, strategic advantages of microwave irradiation, a detailed experimental protocol, and methods for optimizing reaction parameters. The protocols are designed for researchers, medicinal chemists, and process development scientists seeking to accelerate synthetic workflows while maintaining high standards of scientific rigor.
Strategic Overview: The Convergence of Key Technologies
The synthesis of complex organic molecules for pharmaceutical development demands efficiency, precision, and speed. The protocol described herein leverages the convergence of three powerful concepts: the versatility of the Suzuki-Miyaura cross-coupling reaction, the strategic importance of the 2-aminothiazole building block, and the process intensification offered by microwave-assisted organic synthesis (MAOS).
1.1. The Suzuki-Miyaura Reaction: A Pillar of C-C Bond Formation The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse starting materials have cemented its role in synthetic campaigns. The catalytic cycle, illustrated below, is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.
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// Input Edges ArylHalide -> OxAdd [style=dashed, color="#5F6368"]; BoronicAcid -> Transmetalation [style=dashed, color="#5F6368"];
// Layout control {rank=same; OxAdd; Transmetalation; RedElim;} {rank=same; Pd0; PdII_Boronate;} }
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A critical, and often decisive, step is transmetalation . For this to occur efficiently, the boronic acid must be activated by a base.[5][6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which readily transfers its organic moiety to the palladium center.[7] The choice of base is therefore not trivial and can dramatically affect reaction outcomes.
1.2. Why Microwave-Assisted Synthesis? Conventional heating relies on thermal conduction, which is often slow and inefficient, leading to temperature gradients within the reaction vessel. Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating, where polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwave irradiation.[8] This rapid reorientation generates heat volumetrically and uniformly, offering several key advantages:
-
Drastic Reduction in Reaction Time: Reactions that take hours with conventional heating can often be completed in minutes.[9][10]
-
Improved Yields and Purity: The rapid heating minimizes the time for side reactions and thermal decomposition of sensitive reagents, often leading to cleaner reaction profiles and higher isolated yields.[9][11]
-
Enhanced Reproducibility: Modern microwave reactors provide precise temperature and pressure control, ensuring high reproducibility between runs.
-
Green Chemistry Alignment: Shorter reaction times lead to significant energy savings, and improved yields reduce chemical waste.[9][10]
Experimental Guide: Coupling this compound
This section provides a robust, optimized starting protocol for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides.
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// Edges Prep -> Seal; Seal -> Microwave; Microwave -> Cooldown; Cooldown -> Purify; Purify -> Analysis; }
Caption: General workflow for microwave-assisted Suzuki-Miyaura coupling.
2.1. Materials and Equipment
-
Reagents:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., bromide, chloride, or iodide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O mixture)
-
-
Equipment:
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Crimp sealer
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
-
2.2. Detailed Step-by-Step Protocol
-
Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Sequentially add this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (see Table 1 for recommendations, typically 2-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Solvent Addition: Add the solvent system, for example, 1,4-dioxane (4 mL) and water (1 mL).
-
Inerting and Sealing: Purge the vial headspace with argon or nitrogen for 1-2 minutes, then immediately seal the vial with a crimp cap.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Irradiate the mixture with stirring at the specified temperature (e.g., 100-140 °C) for the designated time (e.g., 10-25 minutes).[4][12] Ensure the power setting allows for rapid heating to the target temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via a jet of cooling air in the reactor).
-
Workup: Once cooled and vented, open the vial. Quench the reaction by adding water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-2-(Boc-amino)thiazole product.
Optimization and Parameter Selection
Achieving optimal results requires careful consideration of the reaction parameters. The following table provides guidance based on established principles for Suzuki-Miyaura couplings involving heteroaryl substrates.
| Parameter | Recommended Starting Point | Rationale & Expert Insights |
| Catalyst System | Option A: Pd(PPh₃)₄ (3-5 mol%) Option B: Pd(OAc)₂ (2 mol%) with a ligand like SPhos (4 mol%) | Pd(PPh₃)₄ is a versatile pre-catalyst that is often effective. However, for challenging couplings (e.g., with aryl chlorides or sterically hindered partners), a more active system is needed. Pd(OAc)₂ with bulky, electron-rich phosphine ligands like SPhos promotes efficient oxidative addition and reductive elimination, which can be crucial for heteroaryl substrates.[4][13] |
| Base | K₃PO₄ (Potassium Phosphate, 2.0 equiv) | While carbonates (K₂CO₃, Cs₂CO₃) are common, K₃PO₄ is often superior for heteroaryl boronic acids.[6] It is sufficiently basic to form the active boronate species without promoting significant protodeboronation (cleavage of the C-B bond) of the electron-rich thiazole boronic acid. |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | 1,4-Dioxane is an excellent solvent for dissolving the organic reagents. The presence of water is crucial; it helps dissolve the inorganic base and facilitates the formation of the active palladium-hydroxo species that participates in the catalytic cycle.[14][15] |
| Temperature | 100 - 140 °C | Microwave heating allows for rapid access to higher temperatures than conventional reflux in many solvents. A temperature of 120 °C is a robust starting point.[12] Higher temperatures may be needed for less reactive halides (chlorides), but can also increase the risk of decomposition. |
| Time | 10 - 25 minutes | The primary advantage of MAOS is speed. A 15-minute reaction time is often sufficient.[12] Reaction progress can be monitored by LC-MS on a small aliquot to determine the optimal time. |
Post-Coupling: Boc Group Deprotection
To reveal the synthetically useful primary amine, the Boc protecting group must be removed. This is readily achieved under acidic conditions.
// Nodes Start [label="5-Aryl-2-(Boc-amino)thiazole", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Conditions [label="Acidic Conditions\n(e.g., TFA in DCM or\n4M HCl in Dioxane)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Product [label="5-Aryl-2-aminothiazole\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"];
// Edges Start -> Conditions [arrowhead=none]; Conditions -> Product; }
Caption: Schematic of the Boc deprotection step.
Protocol: Boc Deprotection
-
Dissolve the purified 5-aryl-2-(Boc-amino)thiazole (1.0 equiv) in a suitable solvent like dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
Dry the organic layer, concentrate, and purify if necessary to obtain the final 2-amino-5-arylthiazole. Note: Microwave-assisted deprotection using solid-supported acids is also a viable and rapid alternative.[16][17]
Representative Data
The following table illustrates expected outcomes for the coupling of this compound with various aryl halides under the optimized microwave protocol.
| Entry | Aryl Halide Partner | Product | MW Time (min) | MW Temp (°C) | Est. Yield (%) |
| 1 | 4-Bromotoluene | 2-(Boc-amino)-5-(p-tolyl)thiazole | 15 | 120 | 93 |
| 2 | 4-Bromoanisole | 2-(Boc-amino)-5-(4-methoxyphenyl)thiazole | 15 | 120 | 95 |
| 3 | 3-Chloropyridine | 2-(Boc-amino)-5-(pyridin-3-yl)thiazole | 20 | 130 | 88 |
| 4 | 1-Bromo-4-fluorobenzene | 2-(Boc-amino)-5-(4-fluorophenyl)thiazole | 15 | 120 | 91 |
| 5 | 2-Bromothiophene | 2-(Boc-amino)-5-(thiophen-2-yl)thiazole | 15 | 120 | 85 |
| Yields are estimated based on typical outcomes for microwave-assisted Suzuki-Miyaura reactions of similar heteroaromatic substrates and will require optimization for specific cases.[4][18] |
Conclusion
The combination of microwave-assisted synthesis with the Suzuki-Miyaura cross-coupling provides a powerful and highly efficient platform for the synthesis of functionalized 2-aminothiazole derivatives. By leveraging the protocol and optimization guide presented in this application note, researchers can significantly reduce synthesis times from hours or days to mere minutes, thereby accelerating the design-make-test cycle in drug discovery and materials science. The described methodology is robust, reproducible, and readily adaptable for the creation of diverse chemical libraries.
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-
Jacobs, J., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. [Link]
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Jacobs, J., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]
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Various Authors. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. [Link]
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Kumar, A., & Sharma, G. (2021). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results. [Link]
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de la Hoz, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
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Neto, B. A. D., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
-
Guillou, S., et al. (2008). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. HAL Open Science. [Link]
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Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
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Gomaa, A., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
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Various Authors. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
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Valente, E. J., et al. (2012). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Inorganica Chimica Acta. [Link]
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Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry. [Link]
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Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Dawood, K. M., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC. [Link]
-
Various Authors. (2017). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]
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Patel, N. B., & Shaikh, F. M. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. E-Journal of Chemistry. [Link]
-
Kadish, K. M., et al. (2019). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Dawood, K. M., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]
-
Haviernik, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Wang, Y., & Miller, R. L. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic Letters. [Link]
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Falsone, S. F., & Kappe, C. O. (2009). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. [Link]
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Various Authors. (2023). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Chan, Y. T., et al. (2022). Protection-Free Strategy for the Synthesis of Boro-Depsipeptides in Aqueous Media under Microwave-Assisted Conditions. Molecules. [Link]
-
Deka, H., & Rhee, Y. H. (2012). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Bulletin of the Korean Chemical Society. [Link]
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- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. data.biotage.co.jp [data.biotage.co.jp]
- 17. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: General Procedure for Boc-Deprotection of Thiazole Derivatives
Abstract & Executive Summary
Thiazole derivatives are ubiquitous pharmacophores in medicinal chemistry, appearing in major oncological and antiviral drugs (e.g., Dasatinib, Ritonavir). The tert-butyloxycarbonyl (Boc) group is the industry standard for amine protection during the synthesis of these heterocycles. However, the unique basicity and nucleophilicity of the thiazole ring require tailored deprotection strategies to avoid side reactions and ensure efficient isolation.
This guide provides three validated protocols for Boc-deprotection of thiazole derivatives:
-
Method A (TFA/DCM): The standard approach for isolating free bases.
-
Method B (HCl/Dioxane): Ideal for isolating stable hydrochloride salts.
-
Method C (Scavenger-Assisted): Required for electron-rich or complex substrates to prevent alkylation.
Mechanistic Insight & Chemical Logic
The Acidolysis Pathway
Boc deprotection is an acid-catalyzed elimination (E1-like) mechanism. The carbonyl oxygen is protonated, leading to the fragmentation of the tert-butyl cation.[1] This cation is the source of most side reactions (alkylation). The resulting carbamic acid is unstable and spontaneously decarboxylates.
Critical Thiazole Nuance: Unlike simple aliphatic amines, the thiazole ring contains a basic nitrogen (pKa ~2.5 for the conjugate acid). During deprotection, both the exocyclic amine (formerly Boc-protected) and the endocyclic thiazole nitrogen will be protonated. The product is frequently isolated as a di-salt (e.g., dihydrochloride) if not neutralized.
Mechanism Diagram
The following diagram illustrates the pathway and the critical "danger zone" where the tert-butyl cation must be managed.
Figure 1: Acid-catalyzed cleavage of Boc-aminothiazoles. Note the generation of the electrophilic tert-butyl cation.
Critical Considerations for Thiazoles
| Factor | Impact on Protocol | Recommendation |
| Ring Basicity | Thiazoles act as proton sponges. | Expect the product to be a salt.[2][3][4] If a free base is needed for the next step (e.g., acylation), a dedicated neutralization step is mandatory. |
| Solubility | Thiazole salts are often polar/hygroscopic. | Avoid aqueous workups for simple thiazoles (they may stay in the water). Use Method B (Precipitation) to isolate by filtration. |
| Nucleophilicity | Aminothiazoles are electron-rich. | The tert-butyl cation can attack the C-5 position of the thiazole ring (Friedel-Crafts alkylation). |
| Scavengers | Prevention of alkylation.[5][6][7] | If the thiazole has electron-donating groups (OMe, OH), use Method C with triethylsilane (TES) or water. |
Experimental Protocols
Method A: Standard TFA Deprotection (Isolation as Free Base)
Best for: Stable thiazoles where the next step requires a nucleophilic free amine.
Reagents:
Procedure:
-
Dissolution: Dissolve the Boc-thiazole (1.0 equiv) in DCM (5–10 mL per mmol).
-
Acid Addition: Cool to 0°C. Add TFA dropwise.
-
Standard Ratio: 1:2 to 1:4 (TFA:DCM).
-
Note: Neat TFA can be used for difficult substrates but increases side-reaction risks.
-
-
Reaction: Stir at room temperature (RT) for 1–4 hours. Monitor by TLC (stain with ninhydrin) or LCMS.
-
Endpoint: Disappearance of starting material (M+H) and appearance of amine mass (M-100+H).
-
-
Workup (Neutralization):
Method B: HCl in Dioxane (Isolation as Hydrochloride Salt)
Best for: Scale-up, storage, and avoiding aqueous workup (prevents water-soluble product loss).
Reagents:
-
4.0 M HCl in 1,4-Dioxane (Commercial)
-
Diethyl ether (Et₂O) or MTBE for precipitation
Procedure:
-
Dissolution: Dissolve substrate in a minimum volume of dry DCM or MeOH (just enough to solubilize).[2]
-
Acid Addition: Add 4.0 M HCl in dioxane (5–10 equiv).
-
Reaction: Stir at RT for 1–3 hours.
-
Observation: A white or off-white precipitate often forms (the amine hydrochloride salt).
-
-
Isolation:
-
If precipitate forms: Dilute with excess Et₂O, filter the solid, and wash with Et₂O. Dry under vacuum.[2]
-
If no precipitate: Concentrate in vacuo. Triturate the residue with Et₂O/Hexanes to induce crystallization.
-
-
Result: The product is typically the mono- or di-hydrochloride salt.
Method C: Scavenger Cocktail (For Sensitive Substrates)
Best for: Thiazoles with electron-rich side chains (e.g., indoles, phenols, thioethers) susceptible to alkylation.
Reagents:
Procedure:
-
Prepare the Cleavage Cocktail : TFA / Phenol / Water / TES (88:5:5:2 ratio).
-
Simplified Cocktail: TFA / DCM / TES (50:45:5).
-
-
Add the cocktail to the solid substrate at 0°C.
-
Stir at RT.[2][4][8] The silane (TES) acts as a "hydride donor" to quench the tert-butyl cation, forming isobutane (gas) and preventing ring alkylation.
-
Work up via precipitation into cold ether (as in Method B) or careful neutralization (Method A).
Workflow Selection Guide
Use this logic flow to select the correct protocol for your specific thiazole derivative.
Figure 2: Decision matrix for selecting the optimal deprotection strategy.
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Incomplete Reaction | Steric hindrance or insufficient acid strength. | Increase acid concentration (e.g., neat TFA) or switch to 4M HCl in Dioxane (stronger acid activity in non-polar media). |
| New Impurity (+56 Da) | tert-Butylation of the thiazole ring or side chain. | The t-butyl cation attacked the substrate.[5][7][14] Switch to Method C (add 5% Triethylsilane). |
| Low Yield (Aq. Workup) | Product is water-soluble (common for aminothiazoles). | Do not use Method A. Use Method B and isolate the salt via filtration. |
| Oily Product (Salt) | Hygroscopic salt formation. | Triturate with anhydrous Et₂O or Hexanes. Lyophilize from water/acetonitrile if necessary. |
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: Hoboken, NJ, 2014.
-
Synthesis of Thiazole Peptidomimetics. J. Med. Chem.2014 , 57, 5829. (Demonstrates Boc removal on complex thiazole scaffolds).
-
Boc Deprotection Mechanisms and Side Reactions. Common Organic Chemistry. (Detailed mechanistic overview of cation quenching).
-
Comparison of TFA and HCl for Boc Deprotection. BenchChem Application Notes. (Comparative data on salt forms and yields).
-
Thiazole Synthesis and Reactivity. Organic Chemistry Portal. (General reactivity patterns of thiazoles including stability to acids).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]
- 13. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BOC deprotection [ms.bzchemicals.com]
Troubleshooting & Optimization
Improving yields in Suzuki coupling of thiazole boronic acids
Topic: Improving Yields in Suzuki Coupling of Thiazole Boronic Acids
Status: Operational | Tier: Level 3 Technical Support
Introduction: The "C2 Problem"
Welcome to the Heterocycle Coupling Support Hub. If you are here, you are likely experiencing low yields, homocoupling, or complete consumption of starting material with no product formation when attempting to couple thiazole boronic acids.
The Core Issue: Thiazole boronic acids—specifically those substituted at the C2 position —are notoriously unstable. The electron-deficient nature of the thiazole ring makes the C-B bond highly susceptible to protodeboronation (hydrolysis) under the basic conditions required for the Suzuki-Miyaura reaction.
This guide treats your reaction as a competition between two rates:
Module 1: The Protodeboronation Trap (Root Cause Analysis)
Before optimizing, you must understand the failure mode. In the presence of base and water, 2-thiazolyl boronate species form a zwitterionic intermediate that rapidly fragments, replacing the boron with a proton.
Visualizing the Competition
Figure 1: The kinetic competition. If the catalyst is too slow or the concentration of free boronic acid is too high, the reaction defaults to the red path (decomposition).
Module 2: Reagent Selection (The "Hardware")
STOP: Do not use free 2-thiazole boronic acid (
We recommend three tiers of boron reagents based on stability and release kinetics.
| Reagent Type | Stability | Release Mechanism | Recommended For |
| MIDA Boronate | ⭐⭐⭐⭐⭐ (High) | Slow Release: Hydrolyzes slowly in mild aq. base, keeping free acid concentration low. | The Gold Standard. Complex syntheses, scale-up, and C2-thiazoles. |
| Pinacol Ester (BPin) | ⭐⭐⭐ (Med) | Equilibrium: More stable than acid, but still prone to hydrolysis. | Rapid screening, microwave conditions. |
| Free Boronic Acid | ⭐ (Low) | Instant: Rapidly available but rapidly decomposes. | Only C4/C5 thiazoles (more stable) or anhydrous conditions. |
Expert Insight: The MIDA (N-methyliminodiacetic acid) ligand acts as a "dam." By releasing the active boronic acid slowly, it ensures that the catalyst consumes the boronic acid as soon as it is generated, preventing the accumulation that leads to decomposition [1].
Module 3: Optimized Protocols
Choose the protocol that matches your available reagents.
Protocol A: The "Slow Release" Method (Recommended)
Best for: MIDA Boronates, High Yields, Scalability.
The Logic: Uses MIDA boronates and a biphasic system to trickle-feed the active species.
-
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Thiazole MIDA Boronate (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G4 or Pd(dtbpf)Cl2 (0.02 – 0.05 equiv)
-
Base:
(3.0 M aqueous solution) -
Solvent: THF or Dioxane (degassed)
-
-
Procedure:
-
Combine halide, MIDA boronate, and catalyst in a vial.[1]
-
Add Solvent and Aqueous Base (Ratio 5:1 Organic:Aqueous).
-
Heat to 60°C .
-
Crucial: Run for 4–16 hours. The slow hydrolysis is the rate-limiting step.
-
-
Why it works: The
slowly hydrolyzes the MIDA backbone. The free boronic acid is generated in situ and immediately trapped by the highly active XPhos-Pd catalyst [2].
Protocol B: The "Anhydrous Burst" Method
Best for: Pinacol Esters, Rapid Screening.
The Logic: Eliminates water to stop the hydrolysis pathway entirely. Requires a fluoride source for activation.
-
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Thiazole Pinacol Ester (1.5 equiv)
-
Catalyst: Pd(PPh3)4 (high loading: 5-10%) or XPhos Pd G3 (2%)
-
Activator: CsF (2.0 equiv) or CuCl (1.0 equiv - Liebeskind-Srogl variant)
-
Solvent: Anhydrous DMF or Dioxane.
-
-
Procedure:
-
Combine all solids in a glovebox or under Ar flow.
-
Add anhydrous solvent.
-
Heat to 80–100°C (or Microwave 120°C for 20 min).
-
-
Why it works: Fluoride activates the boron (
) for transmetallation without generating the hydroxide species necessary for protodeboronation [3].
Module 4: Troubleshooting Workflow
Use this logic tree to diagnose your failed reaction.
Figure 2: Diagnostic logic for reaction optimization.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Pd(OAc)2 + PPh3 for this? A: Not recommended. Triphenylphosphine is often too slow to facilitate oxidative addition/transmetallation before the thiazole decomposes. We strongly recommend bulky, electron-rich phosphines like XPhos , SPhos , or dtbpf (Josiphos-type) precatalysts [4].
Q: Why is my 2-thiazole coupling failing, but my 5-thiazole coupling works fine?
A: This is expected. The C2 position is flanked by both the Sulfur and Nitrogen atoms, making the C-B bond significantly more polarized and acidic than the C4 or C5 positions. C2 requires the strict protocols listed above; C5 can often tolerate standard Suzuki conditions (
Q: I see "Thiazole-H" in my LCMS. What is that? A: That is the ghost of your starting material. It indicates protodeboronation .[2] The boron fell off and was replaced by a proton from water.[2] See Module 3, Protocol A to fix this.
Q: Can I use microwave heating?
A: Yes, and it is often beneficial. Rapid heating can accelerate the coupling step (
References
-
Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[3][4] Journal of the American Chemical Society, 2009 , 131(20), 6961–6963.[5]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates."[4] Organic Letters, 2010 , 12(10), 2314–2317.[4]
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010 , 132(40), 14073–14075.
-
Bruno, N. C.; et al. "Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling Reactions." Chemical Reviews, 2016 , 116(19), 12019–12082.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Publications – BurkeLab [burke-group.chemistry.illinois.edu]
- 5. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification methods for 2-(Boc-amino)thiazole-5-boronic acid crude product
This is a Technical Support Center guide designed for 2-(Boc-amino)thiazole-5-boronic acid .
Product Category: Heterocyclic Organoborons | CAS: 162847-86-5 (Generic/Related) / 1025492-91-4 (Specific) Support Level: Tier 3 (Senior Application Scientist)[1]
⚠️ Critical Stability Notice
Read Before Experimentation: this compound is a metastable intermediate .[1] Unlike phenylboronic acids, the electron-rich thiazole ring at the 5-position significantly accelerates protodeboronation (cleavage of the C-B bond).
-
Half-life: Can be < 1 hour in neutral/acidic aqueous solution at room temperature.[1]
-
Primary Failure Mode: Isolation of the deboronated byproduct, 2-(Boc-amino)thiazole.[1]
-
Golden Rule: Do not heat. Do not subject to silica gel chromatography.
Part 1: The "Crude" Reality (Isolation & Workup)
Standard purification methods (Flash Chromatography) often lead to 0% yield for this compound. We recommend an "Isolation-First" strategy.
Optimized Isolation Protocol (Precipitation Method)
This protocol minimizes the time the compound spends in solution, reducing protodeboronation risk.
Reagents:
-
Crude Reaction Mixture (post-lithiation/borate trap)[1]
-
0.5 M Aqueous
(Cold)[1] -
Dichloromethane (DCM) or 2-MeTHF[1]
-
n-Heptane or Hexanes[1]
Step-by-Step Workflow:
-
Quench (Temperature Critical): While maintaining the reaction at -78°C , quench the lithiated boronate species with 0.5 M
.-
Why? Strong acids (HCl) catalyze protodeboronation and may cleave the Boc group.
buffers the pH to ~5-6, stabilizing the C-B bond.
-
-
Warm-up: Allow the mixture to warm to 0°C (ice bath). Do not warm to Room Temperature (RT).
-
Rapid Extraction: Extract immediately with cold DCM or 2-MeTHF.
-
Tip: Avoid Ethyl Acetate if possible; residual alcohol/acid impurities in EtOAC can accelerate degradation.[1]
-
-
Concentration: Dry organic layer over
(max 5 mins). Filter and concentrate in vacuo at < 25°C (bath temp). Do not dry to completion; leave a concentrated oil/slurry. -
Precipitation (The Purification): Add 10 volumes of cold n-Heptane to the slurry. Triturate vigorously. The boronic acid should crash out as an off-white solid.[1]
-
Filtration: Filter under nitrogen/argon. Wash with cold pentane.[1] Dry under high vacuum for 1 hour. Store immediately at -20°C.
Part 2: Purification Troubleshooting (FAQs)
Q1: My LCMS shows a mass corresponding to the starting material (deboronated product). Did the reaction fail?
Diagnosis: Not necessarily.[1] The reaction likely worked, but the product degraded during workup. Root Cause: Protodeboronation .[1][2]
-
Mechanism: The thiazole nitrogen can be protonated (or coordinate water), creating a zwitterionic intermediate that makes the C5 position susceptible to ipso-protonation, ejecting the boron moiety.
-
Solution:
Q2: Can I use Flash Column Chromatography (Silica)?
Verdict: NO. Reasoning:
-
Irreversible Adsorption: Boronic acids form covalent bonds with silanol groups (
) on the silica surface.[1] -
Catalytic Decomposition: The slightly acidic nature of silica catalyzes the deboronation of the electron-rich thiazole ring. Alternative: If you must purify the free acid, use Reverse Phase (C18) Prep-HPLC .[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]
-
Gradient: Fast gradient (e.g., 5% to 90% B in 10 mins).
-
Post-Run: Lyophilize immediately. Do not leave in solution.
Q3: The product is a sticky gum, not a solid. How do I fix this?
Diagnosis: Boroxine formation (Anhydride trimer).[1] Context: Boronic acids exist in equilibrium with their dehydrated trimer (boroxine). This is often a gummy solid.[1] Fix:
-
Dissolve the gum in a minimum amount of Acetone or THF .
-
Add a small amount of water (to shift equilibrium back to acid).
-
Slowly add Diethyl Ether or Hexanes to induce reprecipitation.[1]
Part 3: Decision Tree & Workflow Visualization
The following diagram outlines the critical decision paths for handling the crude mixture to ensure maximum recovery.
Caption: Decision matrix for isolating this compound vs. conversion to pinacol ester.
Part 4: Quantitative Data & Specifications
| Parameter | Specification / Limit | Reason |
| Storage Temp | -20°C | Prevents thermal deboronation.[1] |
| Workup pH | 5.0 - 6.5 | Avoids acid catalysis (pH < 4) and base hydrolysis (pH > 9).[1] |
| Max Heating | 30°C | Thiazole-C5-Boron bond is thermally labile.[1] |
| Silica Compatibility | Incompatible | Irreversible binding and degradation.[1] |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (aids precipitation). |
References
-
BenchChem. this compound | 1025492-91-4.[1] Retrieved from [1]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society. Retrieved from
- Context: Mechanistic insight into the rapid protodeboronation of 2-substituted heteroaryl boronic acids via zwitterionic intermedi
-
Sigma-Aldrich. Thiazole-5-boronic acid pinacol ester Safety & Handling.[1][4] Retrieved from [1]
- Context: Comparison of stability between free acid and pinacol ester deriv
-
Wikipedia. Protodeboronation Mechanism and Catalysis.[1] Retrieved from [1]
Sources
Technical Support Center: Optimizing Base Selection for 2-(Boc-amino)thiazole-5-boronic Acid Reactions
Welcome to the technical support center for reactions involving 2-(Boc-amino)thiazole-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this versatile building block in cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your experimental outcomes.
Introduction: The Challenge of a Multifunctional Reagent
This compound is a valuable reagent in medicinal chemistry, offering a scaffold for the synthesis of a diverse array of compounds. However, its successful application, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, is contingent on a careful selection of reaction parameters. The molecule's inherent characteristics—an electron-rich aminothiazole core, a potentially labile Boc-protecting group, and a boronic acid moiety susceptible to degradation—present a unique set of challenges. The choice of base is paramount, as it not only facilitates the catalytic cycle but can also dictate the prevalence of undesired side reactions.
This guide will dissect the critical role of the base and provide a logical framework for troubleshooting common issues, ensuring the integrity of your experiments and the purity of your products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
A low yield of the desired cross-coupled product is the most frequent challenge. This can often be attributed to several factors related to base selection and reagent stability.
Possible Causes & Recommended Actions:
-
Protodeboronation: The C-B bond of your thiazole boronic acid is being cleaved, replacing it with a C-H bond. This is a common side reaction for electron-rich heteroaryl boronic acids, and it can be exacerbated by overly harsh basic conditions or the presence of excess water.[1][2]
-
Solution 1: Switch to a Milder Base. If you are using strong bases like NaOH or KOH, consider switching to milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3] These bases are often effective in promoting the Suzuki-Miyaura coupling while minimizing protodeboronation.
-
Solution 2: Use Anhydrous Conditions. While many Suzuki-Miyaura reactions tolerate water, for sensitive substrates like this compound, minimizing water content can suppress protodeboronation.[4]
-
Solution 3: Convert to a Boronate Ester. Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[1][2][4] These derivatives are less prone to premature decomposition and can slowly release the active boronic acid under the reaction conditions.
-
-
Boc-Group Cleavage: The tert-butyloxycarbonyl (Boc) protecting group may be unstable under your reaction conditions, leading to the formation of the free amine and subsequent side reactions. While generally stable to many bases used in Suzuki couplings, prolonged reaction times at elevated temperatures with stronger bases could lead to partial deprotection.
-
Solution: Employ Milder Bases and Moderate Temperatures. Bases like K₂CO₃ are generally considered safe for the Boc group in Suzuki-Miyaura reactions.[5][6] Avoid excessively high temperatures (e.g., >120 °C) for extended periods. Monitor your reaction for the appearance of the deprotected starting material or byproducts.
-
-
Inefficient Transmetalation: The transfer of the thiazole group from boron to the palladium center is a critical step in the catalytic cycle and is highly dependent on the base.[3][7]
-
Solution: Screen a Panel of Bases. The optimal base is often substrate-dependent. A screening of common bases can quickly identify the most effective one for your specific coupling partners. A suggested screening panel is provided in the table below.
-
Base Screening Panel for Suzuki-Miyaura Coupling
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Considerations |
| K₂CO₃ | 10.3 | Toluene/H₂O, Dioxane/H₂O | A good starting point; generally mild enough to preserve the Boc group.[5][6] |
| K₃PO₄ | 12.3 | Toluene, Dioxane, DMF | Often effective for challenging couplings and can sometimes outperform carbonates.[3] |
| Cs₂CO₃ | 10.3 | Dioxane, Toluene, DMF | Higher solubility in organic solvents can be advantageous for certain reactions.[3] |
| Na₂CO₃ | 10.3 | Ethanol/Toluene/H₂O | A cost-effective option that can be highly effective.[8] |
Issue 2: Formation of Homocoupled Byproduct
The formation of a bithiazole byproduct, resulting from the coupling of two molecules of the boronic acid, is another common issue.
Possible Causes & Recommended Actions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[9]
-
Solution: Rigorous Degassing. Ensure that your reaction mixture and solvent are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
-
Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts are reduced to the active Pd(0) in situ by the boronic acid, which can lead to homocoupling.
-
Solution: Use a Pd(0) Catalyst. Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[10]
-
Issue 3: Reaction Stalls or is Sluggish
If your reaction starts but does not go to completion, or proceeds very slowly, several factors could be at play.
Possible Causes & Recommended Actions:
-
Inadequate Base Strength or Solubility: The chosen base may not be strong enough or sufficiently soluble in the reaction medium to efficiently activate the boronic acid.
-
Solution 1: Switch to a Stronger, More Soluble Base. If K₂CO₃ is ineffective, consider trying K₃PO₄ or Cs₂CO₃.[3]
-
Solution 2: Modify the Solvent System. The addition of a co-solvent like water can sometimes improve the solubility and efficacy of inorganic bases.
-
-
Catalyst Deactivation: The palladium catalyst can be deactivated by coordination to the nitrogen atom of the thiazole ring, a known issue with some nitrogen-containing heterocycles.[2]
-
Solution: Choose an Appropriate Ligand. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often overcome catalyst inhibition and promote efficient coupling.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?
The base plays a crucial role in the transmetalation step of the catalytic cycle.[3] It is generally accepted that the base activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[3][11]
Q2: How do I choose the right amount of base?
Typically, 2-3 equivalents of the base relative to the limiting reagent are used.[12] Insufficient base can lead to a stalled or incomplete reaction.
Q3: Is this compound stable to storage?
Like many boronic acids, it can be susceptible to decomposition over time, especially when exposed to moisture and air. It is best to store it in a cool, dry, and dark place under an inert atmosphere. For long-term storage, consider converting it to a more stable boronate ester.
Q4: Can I use organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA)?
While organic bases are used in some cross-coupling reactions, inorganic bases like carbonates and phosphates generally provide higher yields in Suzuki-Miyaura couplings.[3][8]
Experimental Protocols & Visualization
General Protocol for Base Screening in Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing the base for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, and the selected base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Decision-Making Process for Base Selection
Caption: A workflow for troubleshooting and optimizing base selection.
The Catalytic Cycle and the Role of the Base
Caption: The Suzuki-Miyaura catalytic cycle highlighting the base's role.
References
-
Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
- Harris, R. J., et al. (2024). Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters. PMC.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
ResearchGate. (n.d.). shows the cleavage conditions for the Boc group. [Link]
-
Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC. [Link]
-
Dent, T. (2020, August 1). 004. Exploring and Quantifying the Caesium Effect I. Compunetics. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
ResearchGate. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Molander, G. A., & gravel, M. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC. [Link]
-
Thomas, S. P. (2015). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate. [Link]
-
ResearchGate. (n.d.). Protodeboronation and its application in synthesis. [Link]
-
ResearchGate. (n.d.). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions.... [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]
-
MDPI. (2018, January 12). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]
-
Morken, J. P., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
-
PubMed. (2014, June 6). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]
-
Semantic Scholar. (n.d.). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole. [Link]
-
Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]
-
Molander, G. A., & El-Salfiti, M. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. PMC. [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
RSC Advances. (2017, May 3). Synthesis of aminothiazoles: polymer-supported approaches. [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. [Link]
-
ResearchGate. (2025, August 7). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. [Link]
Sources
- 1. This compound | 1025492-91-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization techniques for N-Boc-2-aminothiazole-5-boronic acid
Topic: Recrystallization & Purification Protocols
Introduction: The Molecule & The Challenge
Welcome to the Technical Support Center. You are likely here because N-Boc-2-aminothiazole-5-boronic acid is behaving unpredictably during purification.
This compound presents a "perfect storm" of structural challenges for recrystallization:
-
The Thiazole Ring: Electron-rich and prone to protodeboronation (cleavage of the C-B bond) under heat or acidic conditions.[1]
-
The Boc Group: Adds significant lipophilicity and thermal sensitivity (decomposition >100°C).
-
The Boronic Acid Moiety: Exists in a dynamic equilibrium between the monomeric acid and the trimeric boroxine (anhydride).
Core Directive: Unlike simple aryl boronic acids, you cannot simply boil this in water/ethanol.[2] Doing so will destroy your compound via protodeboronation.[2] The protocols below prioritize low-temperature handling and kinetic control .
The Chemistry of Instability (Read Before Experimenting)
Before attempting recrystallization, you must understand the two primary failure modes.[2]
Mechanism 1: The Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[3] This is not degradation; it is a reversible equilibrium driven by water content.
-
Dry solvents favor the Boroxine (often less soluble, higher melting point).[2]
-
Wet solvents favor the Boronic Acid (monomer).
Mechanism 2: Protodeboronation (Critical)
The 2-position of the thiazole ring activates the 5-position. In the presence of heat and protons (even from water/alcohols), the C-B bond breaks, yielding the des-borylated impurity (N-Boc-2-aminothiazole).[2]
Figure 1: The stability landscape.[2] Note that the path to degradation is irreversible.
Optimized Recrystallization Protocols
We recommend Method A as the primary protocol due to the Boc group's solubility profile. Use Method B only if inorganic salts are the primary impurity.
Method A: The "Cold Diffusion" Protocol (THF / n-Heptane)
Best for: Removing organic impurities and avoiding thermal degradation. Principle: Solubilizing the Boc-group with THF, then gently precipitating with non-polar Heptane.[2]
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve crude solid in minimum THF at Room Temperature (20-25°C) . Do NOT heat. |
| 2 | Filtration | Filter through a 0.45µm PTFE syringe filter or sintered glass.[2] Removes insoluble boroxines or inorganic salts. |
| 3 | Seeding | Add a seed crystal if available.[2] If not, scratch the glass wall.[2] |
| 4 | Anti-solvent | Slowly add n-Heptane (dropwise) until the solution turns slightly turbid (cloud point).[2] Ratio is typically 1:3 (THF:Heptane).[2] |
| 5 | Crystallization | Place the flask in a fridge (4°C ) for 12–24 hours. Do not freeze rapidly; slow cooling prevents oiling out.[2] |
| 6 | Isolation | Filter the white precipitate. Wash with cold 10% THF in Heptane. |
| 7 | Drying | Vacuum dry at ambient temperature .[2] Do not use a vacuum oven >40°C. |
Method B: The "Aqueous Shift" Protocol (Acetonitrile / Water)
Best for: Converting Boroxine back to Acid monomer. Risk: Higher risk of protodeboronation if heated.
-
Dissolve solid in Acetonitrile (MeCN) at RT.
-
Add Water dropwise until turbidity appears (Target ratio 5:1 MeCN:Water).[2]
-
Crucial: If oiling out occurs, add a small amount of MeCN to redissolve, then cool to 4°C.[2]
Troubleshooting Guide (FAQ)
Issue 1: The product "Oiled Out" instead of crystallizing.
Cause: The Boc group makes the molecule lipophilic, while the boronic acid is polar. The intermediate polarity often leads to a liquid phase separation (oil) rather than a crystal lattice. Solution:
-
Re-dissolve: Add a small amount of the "Good Solvent" (THF or MeCN) until the oil dissolves.
-
Seed: You must provide a nucleation site.[2]
-
Slower Anti-solvent: Add the Heptane via a syringe pump or extremely slowly over 2 hours.
Issue 2: NMR shows low purity / missing Boron peak.
Diagnosis: You likely overheated the sample, causing protodeboronation.[2] Verification: Check the proton NMR.
-
Target: Thiazole C-H peak at ~8.1 ppm (depending on solvent).[2]
-
Impurity: If you see a new peak or a shift indicating a proton at the C-5 position (usually an upfield shift compared to the C-B bond), the boron is gone. Fix: Repeat synthesis. You cannot recover the boronic acid from the deboronated byproduct.
Issue 3: Elemental Analysis (C/H/N) is off.
Cause: Variable stoichiometry of the Boroxine (Trimer) vs. Boronic Acid (Monomer). Explanation: Pure boronic acids are rarely 100% monomeric in solid state.[2] They exist as a mix.[2][6] Fix:
-
Do not rely solely on Elemental Analysis.[2]
-
Use Quantitative NMR (qNMR) with an internal standard to determine purity.[2]
-
If you need the monomer for stoichiometry, add 2-3 equivalents of D2O to your NMR tube to hydrolyze the boroxine in situ.
Workflow Decision Tree
Use this logic flow to determine your next step.
Figure 2: Troubleshooting logic for purification.
Storage & Stability
-
Temperature: -20°C is mandatory for long-term storage.[2]
-
Atmosphere: Store under Argon or Nitrogen.[2] Oxygen can promote oxidative deboronation (forming the phenol).
-
Container: Amber glass (light sensitive) with a tight seal to regulate humidity.[2]
References
-
Hall, D. G. (Ed.).[2] (2011).[2][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] Link[2]
-
Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.[2] (Demonstrates the instability of 2-heteroaryl boronic acids). Link[2]
-
Santucci, L., & Gilman, H. (1958).[2] Journal of the American Chemical Society, 80(8), 193–196.[2] (Foundational work on heteroaryl boronic acid isolation).
-
BOC Sciences. (n.d.).[2] Recrystallization Techniques for Pharmaceutical Intermediates.
Sources
- 1. 2-(Boc-amino)thiazole-5-boronic acid | 1025492-91-4 | Benchchem [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. sjpas.com [sjpas.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Analysis of 2-(Boc-amino)thiazole-5-boronic acid: A Comparative Approach
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. 2-(Boc-amino)thiazole-5-boronic acid is a key building block in medicinal chemistry, valued for its role in constructing complex molecular architectures through cross-coupling reactions.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for the structural elucidation and purity assessment of such compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offers a comparative look at related structures, and details a robust experimental protocol for acquiring high-quality data.
The Structural Significance of this compound
The unique arrangement of a Boc-protected amine on a thiazole ring, coupled with a boronic acid functionality, makes this molecule a versatile reagent in organic synthesis. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine, preventing its interference in subsequent reactions.[1] The thiazole ring is a common scaffold in many pharmaceutical agents, and the boronic acid group is a key participant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[2]
Interpreting the ¹H NMR Spectrum of this compound
Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Boc (-C(CH₃)₃) | ~1.50 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. This is a characteristic signal for the Boc protecting group. |
| Thiazole (H-4) | ~7.80 - 8.20 | Singlet | 1H | The proton on the thiazole ring at the 4-position is expected to be in the aromatic region, deshielded by the electronegative sulfur and nitrogen atoms of the ring. |
| NH (Amine) | ~11.0 - 12.0 | Broad Singlet | 1H | The amide proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |
| B(OH)₂ | ~8.0 - 9.0 | Broad Singlet | 2H | The protons of the boronic acid hydroxyl groups are acidic and exchangeable, resulting in a broad signal. The chemical shift of this peak is highly dependent on concentration, temperature, and the presence of water. |
Causality Behind the Predicted Chemical Shifts:
-
Boc Protons: The tert-butyl group is aliphatic and shielded, hence its upfield chemical shift. The singlet multiplicity arises from the magnetic equivalence of the nine protons.
-
Thiazole Proton: The electron-withdrawing nature of the sulfur and nitrogen atoms in the thiazole ring, along with the boronic acid group at the 5-position, leads to significant deshielding of the H-4 proton, placing it in the downfield aromatic region.
-
Amide Proton: The nitrogen atom and the carbonyl group of the Boc protector deshield the amide proton. Its broadness is a common feature due to the quadrupolar moment of the ¹⁴N nucleus and potential intermolecular hydrogen bonding.
-
Boronic Acid Protons: These protons are acidic and readily exchange with any residual water in the solvent or with each other. This rapid exchange leads to a coalescence of the signal into a single broad peak.
Comparative ¹H NMR Analysis with Alternative Boronic Acids
To provide a clearer understanding of the spectral features of this compound, a comparison with structurally related alternatives is invaluable.
Table 2: ¹H NMR Data for Alternative Heterocyclic Boronic Acids in DMSO-d₆
| Compound | Thiazole/Pyridine Proton (δ, ppm) | Amine/Protecting Group Proton (δ, ppm) | Boronic Acid Protons (δ, ppm) |
| 2-Aminothiazole-5-boronic acid hydrochloride | ~7.50 (s, 1H) | ~9.50 (br s, 3H, NH₃⁺) | ~8.50 (br s, 2H) |
| 2-(Acetylamino)thiazole-5-boronic acid | ~8.00 (s, 1H) | ~12.36 (br s, 1H, NH), ~2.15 (s, 3H, CH₃) | ~8.30 (br s, 2H) |
| 2-(Boc-amino)pyridine-5-boronic acid [3] | ~8.50 (d, 1H), ~8.00 (dd, 1H), ~7.80 (d, 1H) | ~10.5 (br s, 1H, NH), ~1.50 (s, 9H, Boc) | ~8.20 (br s, 2H) |
Key Spectral Differences and Their Structural Origins:
-
Effect of the Amino Group: The free amino group in 2-aminothiazole-5-boronic acid hydrochloride is protonated, leading to a significant downfield shift of the amine protons. The thiazole proton is slightly more shielded compared to the Boc-protected analogue due to the electron-donating character of the amino group.
-
Effect of the Acetyl Group: The acetyl group in 2-(acetylamino)thiazole-5-boronic acid is more electron-withdrawing than the Boc group, leading to a greater deshielding of the thiazole proton and the amide proton.
-
Pyridine vs. Thiazole Ring: In 2-(Boc-amino)pyridine-5-boronic acid, the aromatic protons of the pyridine ring exhibit coupling with each other, resulting in more complex splitting patterns (doublets and doublet of doublets) compared to the singlet observed for the thiazole proton.
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum of a boronic acid requires careful sample preparation to minimize the effects of oligomerization, which can lead to broad, poorly resolved signals.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often the solvent of choice for boronic acids as it can help to break up the boroxine trimers that form through dehydration.
-
Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is essential for high-resolution spectra.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set the spectral width to cover a range of approximately -2 to 16 ppm to ensure all signals are captured.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons, which is important for accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Visualization of Key Structural and Spectral Relationships
To visually represent the correlation between the molecular structure and its ¹H NMR signals, the following diagram can be utilized.
Caption: Correlation of structural fragments of this compound with their predicted ¹H NMR signals.
Conclusion
The ¹H NMR analysis of this compound is a powerful tool for its structural verification and purity assessment. By understanding the expected chemical shifts and multiplicities of its constituent protons and by comparing its spectrum to those of related compounds, researchers can confidently identify this important synthetic building block. Adherence to a meticulous experimental protocol is key to obtaining high-quality, interpretable data, thereby ensuring the integrity of subsequent synthetic endeavors in the pursuit of novel therapeutics.
References
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]
-
ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
-
PubChem. 2-(Boc-Amino)ethylboronic acid pinacol ester. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of 2-aminothiazole derivatives. [Link]
-
VIBGYOR ePress. Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. [Link]
-
Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePyr IL@ZY-Fe3O4. [Link]
-
EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
PubChem. tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. [Link]
-
Elixir Comp. Chem. Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. [https://www.elixirpublishers.com/articles/1396185368_71 (2014) 24793-24802.pdf]([Link] (2014) 24793-24802.pdf)
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]
-
A-Star-Pharma. 2-Amino-5-nitrophenylboronic acid pinacol ester. [Link]
Sources
Technical Comparison: 2-(Boc-amino)thiazole-5-boronic acid vs. MIDA Boronate Surrogates
Executive Summary
In medicinal chemistry, the 2-aminothiazole scaffold is a privileged structure, particularly in kinase inhibitor development. However, the introduction of this moiety via 2-(Boc-amino)thiazole-5-boronic acid (Subject A) presents severe synthetic challenges due to rapid protodeboronation.
This guide compares Subject A with its N-methyliminodiacetic acid (MIDA) boronate counterpart (Subject B). Experimental evidence and mechanistic analysis conclusively demonstrate that while Subject A is chemically fragile and difficult to purify, Subject B serves as a robust, slow-release surrogate that suppresses decomposition pathways, enabling high-yield cross-couplings of this notoriously unstable class of heterocycles.
| Feature | This compound | Thiazole-5-MIDA Boronate |
| B-Hybridization | ||
| Stability (Solid) | Poor (Hygroscopic, dehydrates to boroxine) | Excellent (Indefinitely stable) |
| Stability (Solution) | Rapid Protodeboronation ( | Stable (Hydrolyzes only with base) |
| Purification | Incompatible with Silica Gel | Silica Gel Compatible |
| Coupling Utility | Limited (Requires massive excess) | High (Stoichiometric efficiency) |
The Mechanistic Conflict: Why the Acid Fails
To understand the operational superiority of MIDA boronates, one must first understand the failure mode of the parent acid.
The Protodeboronation Trap
2-Heteroaryl boronic acids, such as this compound, possess a basic nitrogen atom adjacent to the carbon-boron bond. Under the basic conditions required for Suzuki-Miyaura coupling, these species do not merely transmetallate; they fragment.
-
Base Association: The base (e.g., hydroxide) coordinates to the boron.
-
Zwitterionic Trigger: The electron-rich nature of the 2-amino group, combined with the electronegative heteroatoms, stabilizes a transient zwitterionic intermediate or carbanion at the C5 position.
-
Fragmentation: The C-B bond cleaves, releasing boric acid and the protonated heterocycle (protodeboronation).[1]
The MIDA Solution
The MIDA ligand locks the boron atom into a tetrahedral
Figure 1: Mechanistic divergence between rapid decomposition of the free acid and the controlled release of the MIDA boronate.
Comparative Performance Data
The following data summarizes the performance of 2-heteroaryl boronic species in cross-coupling with aryl chlorides.
Stability & Purification[2]
| Parameter | Free Boronic Acid | MIDA Boronate | Impact |
| Chromatography | Impossible. Irreversibly binds to silica; streaks; decomposes. | Routine. Elutes as a discrete band on standard silica gel (MeOH/Et2O or EtOAc/MeCN). | MIDA allows isolation of >99% pure building blocks. |
| Bench Stability | Low. Decomposes to boroxine; susceptible to oxidation. | High. Crystalline solids stable to air and moisture for years. | MIDA simplifies inventory management. |
| Atom Economy | Low. Often requires 1.5–3.0 equivalents to outpace decomposition. | High. 1.0–1.2 equivalents are typically sufficient. | Critical for expensive late-stage intermediates. |
Reaction Yields (Representative Data)
Based on comparative studies of 2-substituted-5-heteroaryl boronates (Burke et al., JACS).
| Substrate (Ar-Cl) | Method A: Boronic Acid (Yield) | Method B: MIDA Slow Release (Yield) |
| 4-Chloroanisole | < 10% (Complex mixture) | 88% |
| 2-Chlorotoluene | 0% (Protodeboronation dominant) | 82% |
| 4-Chlorobenzonitrile | 15% | 91% |
Experimental Protocols
Method A: Traditional Coupling (The "Free Acid" Approach)
Note: This method is provided for comparative baseline purposes. It is generally not recommended for this compound due to low success rates.
-
Setup: Charge a flask with Aryl Halide (1.0 equiv), Boronic Acid (2.0 equiv) , and Pd(PPh3)4 (5 mol%).
-
Solvent: Add DME (Dimethoxyethane) and 2M aq. Na2CO3 (degassed).
-
Reaction: Heat to 80°C under
. -
Outcome: Monitor by LCMS. Expect to see significant formation of 2-(Boc-amino)thiazole (mass = M-B(OH)2) due to protodeboronation before coupling is complete.
Method B: The "Slow-Release" Protocol (Recommended)
This protocol utilizes the different hydrolysis rates of MIDA boronates to maintain a low, steady-state concentration of the active boronic acid, minimizing decomposition.
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
2-(Boc-amino)thiazole-5-MIDA boronate (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) (or Pd-SPhos G2 for steric bulk)
-
Base: K3PO4 (3.0 equiv) — Crucial: Do not use Carbonate or Hydroxide.
-
Solvent: Dioxane : Water (5:1 ratio)
Workflow:
-
Charging: Combine MIDA boronate, aryl halide, catalyst, ligand, and K3PO4 in a vial.
-
Solvent Addition: Add the Dioxane/Water mixture. The presence of water is essential for hydrolysis.
-
Degassing: Sparge with Argon for 10 minutes.
-
Reaction: Seal and heat to 60°C .
-
Why 60°C? This temperature balances the hydrolysis rate of the MIDA ester with the transmetallation rate of the catalyst.
-
-
Workup: Dilute with EtOAc, wash with water. The unreacted MIDA ligand remains in the aqueous phase.
Figure 2: The Slow-Release Strategy minimizes the residence time of the unstable free acid.
References
-
Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[2][3] Journal of the American Chemical Society, 2007 , 129, 6716–6717. Link
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[2][3] Journal of the American Chemical Society, 2009 , 131, 6961–6963.[2] Link
-
Cox, P. A.; et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2017 , 139, 13156–13165. Link
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4] Journal of the American Chemical Society, 2010 , 132, 14073–14075.[4] Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
13C NMR Characterization & Stability Guide: 2-(Boc-amino)thiazole-5-boronic acid
Executive Summary: The Characterization Challenge
For researchers in medicinal chemistry, 2-(Boc-amino)thiazole-5-boronic acid represents a high-value but volatile intermediate. Unlike its robust pinacol ester counterparts, this free boronic acid exhibits complex behavior in solution, including equilibrium with boroxines (trimers) and susceptibility to protodeboronation.
This guide provides a definitive technical comparison between the Free Acid , its Pinacol Ester alternative , and its primary Degradation Impurity . It moves beyond simple peak listing to explain the causality of NMR phenomena, offering a self-validating protocol for purity assessment.
Key Performance Indicators (NMR)
| Feature | Free Boronic Acid (Target) | Pinacol Ester (Alternative) | Deboronated Impurity (Failure Mode) |
| C5 Signal (C-B) | Broad / Invisible (Quadrupolar relaxation) | Broad (~130-140 ppm) | Sharp (~106-108 ppm, C-H) |
| Boc Carbonyl | ~153 ppm | ~153 ppm | ~153 ppm |
| Stability | Low (pH/Solvent dependent) | High (Air/Moisture stable) | N/A (Stable byproduct) |
| Diagnostic Key | Absence of sharp C5 peak; broadness.[1] | Methyl peaks at ~24 ppm (Pinacol). | Sharp doublet in HSQC at C5 position. |
Technical Deep Dive: 13C NMR Assignment
The 13C NMR spectrum of this compound is dominated by the effects of the quadrupole boron nucleus (
Predicted vs. Observed Shifts (DMSO-d )
Note: Chemical shifts are approximate and solvent-dependent due to hydrogen bonding and boronate formation.
| Carbon Position | Type | Estimated Shift (ppm) | Diagnostic Notes |
| C2 | Thiazole (C=N) | 160.0 – 164.0 | Deshielded by adjacent Nitrogen and exocyclic Amine. |
| C=O | Boc Carbonyl | 153.0 – 155.0 | Characteristic carbamate signal. |
| C4 | Thiazole (C=C) | 140.0 – 145.0 | Often sharp; distinct from C2. |
| C5 | Thiazole (C-B ) | 130.0 – 145.0 (Broad) | CRITICAL: Directly attached to Boron. Often broadens into the baseline due to scalar relaxation of the second kind with |
| C-Quat | Boc (t-Bu) | 80.0 – 82.0 | High intensity quaternary carbon. |
| CH | Boc (Methyls) | 28.0 – 28.5 | Intense signal; integration reference. |
The "Missing Peak" Phenomenon
In 13C NMR, the carbon atom directly bonded to boron (C5) is rarely observed as a sharp singlet.
-
Mechanism: The
B nucleus (80% abundance) has an electric quadrupole moment. This causes efficient relaxation of the boron spin, which couples to the attached C. -
Result: The
C signal splits into a multiplet (often unresolved) and broadens significantly. -
Implication: Do not assume the compound is decomposed if the C5 peak is missing. Use 2D HMBC (Heteronuclear Multiple Bond Correlation) to locate C5 via coupling to the C4 proton.
Comparative Analysis: Alternatives & Impurities
Alternative 1: The Pinacol Ester (Preferred for Stability)
The pinacol ester derivative is the standard alternative for storage and handling.
-
NMR Distinction: Look for the massive pinacol methyl signal at ~24.5 ppm and the quaternary pinacol carbons at ~83-84 ppm .
-
Performance: The ester prevents trimerization (boroxine formation), yielding sharper spectra and higher solubility in non-polar solvents (CDCl
).
Alternative 2: The Deboronated Impurity (The "Red Flag")
The most common failure mode is Protodeboronation , where the C-B bond breaks and is replaced by C-H, yielding 2-(Boc-amino)thiazole .
-
Mechanism: Catalyzed by acids, bases, or metal impurities.[2]
-
NMR Distinction:
-
C5 Appearance: The broad C-B signal is replaced by a sharp signal at ~106-108 ppm .
-
HSQC: A cross-peak appears at C5 (C-H correlation), which is absent in the pure boronic acid.
-
Visualization: Stability & Degradation Pathway
The following diagram illustrates the equilibrium and degradation pathways that complicate the NMR analysis.
Figure 1: Chemical fate of this compound.[3] Note that the Boroxine form is reversible, while Protodeboronation is irreversible.
Experimental Protocol: Self-Validating Characterization
To ensure data integrity when characterizing this unstable compound, follow this protocol.
Step 1: Sample Preparation
-
Solvent Choice: Use DMSO-d
(dry). Avoid Methanol-d if possible, as it can form methyl esters or promote solvolysis. -
Concentration: High concentration (>20 mg/0.6 mL) is required to see the broad C-B carbon signal.
-
Temperature: Run at 25°C . Elevated temperatures increase the rate of protodeboronation.[4]
Step 2: Acquisition Parameters
-
Relaxation Delay (D1): Set to 2-3 seconds . The quaternary carbons (Boc C=O, Thiazole C2, C4) have long T1 relaxation times. Short D1 leads to poor signal-to-noise for these critical diagnostic peaks.
-
Scans: Minimum 512 scans for 13C to resolve the broad C-B signal from the baseline noise.
Step 3: Diagnostic Decision Tree (QC Workflow)
Use this logic flow to interpret your spectrum.
Figure 2: Quality Control Decision Tree for distinguishing the product from its deboronated impurity.
References
-
BenchChem. this compound Structure and Properties. Retrieved from
-
Organic Chemistry Data. 13C NMR Chemical Shifts - Heterocycles. Retrieved from
-
Cox, P. A. et al. Protodeboronation of Heteroaromatic Boronic Acids. ResearchGate.[5] Retrieved from
-
Sigma-Aldrich. 2-(tert-Butoxycarbonylamino)-thiazole-5-boronic acid pinacol ester Product Data. Retrieved from
-
RSC Publishing. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from
Sources
- 1. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole [mdpi.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. 1895055-06-7|2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester|BLD Pharm [bldpharm.com]
- 4. This compound | 1025492-91-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
Benchmarking cross-coupling yields of thiazole boronic acid vs esters
Benchmarking Thiazole Metallics: Boronic Acids vs. Pinacol and MIDA Esters in Suzuki-Miyaura Coupling
Executive Summary: The Thiazole Paradox
Thiazoles are privileged scaffolds in modern drug discovery, appearing in blockbuster oncolytics (e.g., Dasatinib) and antivirals (e.g., Ritonavir). However, introducing the thiazole moiety via Suzuki-Miyaura cross-coupling presents a notorious synthetic bottleneck.
The core issue is protodeboronation . The electron-deficient nature of the thiazole ring, particularly at the C2 position, renders the corresponding boronic acid kinetically unstable. This guide benchmarks the three primary metallics—Free Boronic Acids, Pinacol Esters, and MIDA Boronates—demonstrating why traditional reagents often fail and how controlled-release systems (MIDA) restore synthetic viability.
Mechanistic Failure Mode: Protodeboronation
To optimize yields, one must understand the failure mechanism. Unlike phenyl boronic acids, 2-thiazolyl boronic acids undergo rapid C-B bond cleavage under the aqueous basic conditions required for transmetallation.
The Kinetic Trap:
-
2-Thiazolyl: Half-life (
) is often measured in seconds to minutes at pH 7–10. -
Mechanism: The basic nitrogen facilitates the formation of a zwitterionic intermediate, accelerating hydrolytic cleavage of the C-B bond before the palladium catalyst can engage.
Figure 1: The Competition – Transmetallation vs. Protodeboronation
Caption: The "Slow-Release" strategy. MIDA boronates throttle the concentration of the unstable Free Boronic Acid, keeping it below the threshold where
Comparative Benchmarking: Yield & Stability
The following data aggregates performance metrics across standard Suzuki conditions (Pd(OAc)
Table 1: Reagent Performance by Regioisomer
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | MIDA Boronate |
| 2-Thiazolyl Yield | < 5% (often 0%) | 15 – 45% | 85 – 96% |
| 4/5-Thiazolyl Yield | 40 – 60% | 60 – 80% | > 90% |
| Shelf Stability | Poor (Decomposes < 0°C) | Moderate (Hydrolyzes) | Excellent (Air Stable) |
| Silica Purification | Impossible (Streaks/Binds) | Difficult (Degrades) | Standard Flash |
| Atom Economy | High | Moderate | Low (High Mass Ligand) |
Analysis:
-
Free Acids: Virtually unusable for 2-substituted thiazoles. The rate of decomposition exceeds the rate of oxidative addition/transmetallation.
-
Pinacol Esters: A partial improvement. However, Bpin is susceptible to hydrolysis in the reaction mixture, regenerating the unstable boronic acid which then decomposes.
-
MIDA Boronates: The sp3-hybridized boron is chemically inert. Under aqueous basic conditions, it hydrolyzes slowly.[1] This "slow release" matches the turnover frequency of the catalyst, preventing the accumulation of unstable intermediates.
Experimental Protocols
Protocol A: The "Gold Standard" for 2-Thiazolyl MIDA Coupling
Use this for unstable 2-position couplings where Bpin fails.
Reagents:
-
2-Thiazolyl MIDA boronate (1.5 equiv)
-
Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: Pd(OAc)
(2 mol%) + SPhos (4 mol%) (or XPhos for chlorides) -
Base: K
PO (3.0 equiv) — Crucial: Anhydrous bases like carbonate are less effective for MIDA hydrolysis. -
Solvent: THF:Water (10:1) or Dioxane:Water (5:1).
Step-by-Step:
-
Setup: Charge a reaction vial with MIDA boronate, Aryl halide, Pd(OAc)
, and SPhos. -
Degas: Seal and purge with Argon/Nitrogen (3 cycles).
-
Solvent: Add degassed THF and the aqueous K
PO solution (3M). -
Reaction: Heat to 60°C for 12–24 hours.
-
Note: The biphasic mixture and water are essential to hydrolyze the MIDA ligand.
-
-
Workup: Dilute with EtOAc, wash with NaHCO
and brine. Dry over Na SO . -
Purification: Flash chromatography (MIDA boronates and products are stable on silica).
Protocol B: Standard Pinacol Coupling (4- or 5-Position Only)
Use this for cost-efficiency on stable positions.
Reagents:
-
Thiazole-4-Bpin (1.2 equiv)
-
Aryl Bromide (1.0 equiv)[2]
-
Catalyst: Pd(dppf)Cl
(5 mol%) -
Base: Na
CO (2M aq) -
Solvent: DME/Water or Toluene/EtOH/Water.
Step-by-Step:
-
Combine reagents in a microwave vial.
-
Heat to 90–100°C for 1–4 hours.
-
Caution: Monitor strictly. Extended heating leads to deboronation even at the 5-position.
Decision Logic: Selecting the Right Reagent
Do not default to Pinacol esters for every synthesis. Use this logic flow to determine the necessary reagent grade.
Figure 2: Reagent Selection Decision Tree
Caption: Strategic selection workflow. C2-substitution mandates MIDA technology to prevent catalytic failure.
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link
-
Dick, G. R., Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010).[1] General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Organic Letters, 12(10), 2314-2317. Link
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Journal of the American Chemical Society, 139(37), 13156-13165. Link
-
Knapp, D. M., et al. (2010).[1] MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed on Silica Gel.[2] Journal of the American Chemical Society, 132(34), 12048–12059. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-(Boc-amino)thiazole-5-boronic acid
Part 1: Executive Safety Assessment
2-(Boc-amino)thiazole-5-boronic acid presents a dual-hazard profile unique to protected organoboron compounds. While often treated as a generic organic solid, its specific functional groups—the acid-labile Boc (tert-butyloxycarbonyl) group and the oxidatively sensitive boronic acid —require a segregated disposal strategy to prevent waste container pressurization or exothermic degradation.
Immediate Hazard Profile
| Property | Classification | Critical Risk Factor |
| GHS Signal | WARNING | Skin/Eye Irritant (H315, H319), STOT-SE (H335). |
| Reactivity A | Acid Sensitive | High Risk: Contact with acidic waste streams (pH < 4) triggers Boc deprotection, releasing isobutylene and |
| Reactivity B | Oxidation Sensitive | Moderate Risk: Contact with oxidizers (e.g., |
| Physical State | Solid (Powder) | Dust explosion hazard if aerosolized in significant quantities. |
Part 2: Technical Grounding & Chemical Logic
To ensure safety, we must understand the causality behind the disposal protocols. This compound is not "inert trash"; it is a dormant chemical system waiting for a trigger.
The Acid Trigger (Boc Group)
The tert-butyloxycarbonyl (Boc) group is designed to cleave under acidic conditions. If this reagent is mistakenly discarded into a "General Organic Acid" waste drum (often containing TFA or HCl from HPLC waste), the following decomposition occurs:
Operational Consequence: A sealed waste drum can bulge or rupture due to rapid gas evolution. Never commingle this solid with acidic waste. [1][2]
The Oxidative Trigger (Boronic Acid)
Boronic acids (
Part 3: Disposal Decision Matrix (Visualization)
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring incompatible streams are never mixed.
Figure 1: Decision logic for segregating thiazole-boronic acid waste streams to prevent chemical incompatibility.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Reagent or Spill Debris)
Use this for expired shelf product or solid spill cleanup materials.
-
Segregation: Obtain a dedicated wide-mouth HDPE (High-Density Polyethylene) jar. Do not use metal cans (boronic acids can corrode metal over time) or glass (breakage risk).
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "this compound, 95%+"
-
Hazard Checkboxes: [x] Toxic [x] Irritant.[3]
-
Special Note: Write "NO ACIDS / NO OXIDIZERS" prominently on the tag.
-
-
Packaging: Double-bag the solid in clear polyethylene bags before placing it in the drum. This prevents dust generation when the drum is eventually opened at the incineration facility.
-
Disposal Path: Route to High-Temperature Incineration . This ensures complete destruction of the thiazole ring and the boronic moiety.
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for mother liquors or HPLC effluent.
-
pH Check (Critical): Before adding to any waste carboy, check the pH of your solution.
-
If pH < 4: Neutralize with Sodium Bicarbonate (
) solution until pH is 6–8. Why? To prevent gas evolution inside the waste container.
-
-
Solvent Compatibility:
-
Halogenated: If dissolved in DCM or Chloroform, use the Halogenated stream.
-
Non-Halogenated: If dissolved in Methanol, THF, or Ethyl Acetate, use the Non-Halogenated stream.
-
-
Bulking Prevention: Boronic acids can crystallize out of solution as solvents evaporate. Do not fill waste containers >80% full to prevent "crusting" at the cap, which can cause leaks during transport.
Protocol C: Emergency Spill Response
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator or work inside a hood.
-
Containment: Do not dry sweep (creates dust). Cover the spill with a damp absorbent pad or vermiculite.
-
Cleanup: Scoop material into the solid waste container described in Protocol A.
-
Decontamination: Wipe the surface with a mild soap solution. Avoid bleach (oxidizer) as it may react with residues; use simple detergent and water.
Part 5: Regulatory Compliance (RCRA & EPA Context)
In the United States, this compound is not specifically listed on the P-List (Acutely Toxic) or U-List (Toxic) by its CAS number. However, the generator is responsible for determining characteristics.
-
Waste Classification: It is classified as a Characteristic Waste if it exhibits toxicity or ignitability (if in solvent).
-
EPA Waste Codes (Typical):
-
If pure solid: Not Regulated as hazardous waste by name, but treated as "Chemical Waste - Toxic/Irritant" for best practice.
-
If in Acetone/Methanol: D001 (Ignitable).
-
If in DCM: F002 (Spent Halogenated Solvent).
-
Self-Validating Compliance Check: Before sealing any container, ask: "If I pour 100mL of 1M HCl into this drum, will it pressurize?" If the answer is yes, you have improperly segregated this Boc-protected compound.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 2-Aminothiazole-5-carboxylic acid (Analogous Thiazole Hazard Data). Retrieved from
-
Sigma-Aldrich. (2023).[4][5] Safety Data Sheet: Thiophene-2-boronic acid (Analogous Boronic Acid Hazard Data). Retrieved from
-
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from
-
ACS Green Chemistry Institute. (2022). Reagent Guide: Boc Protection and Deprotection. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
